molecular formula C29H39N9O8S B15586731 GR83895

GR83895

货号: B15586731
分子量: 673.7 g/mol
InChI 键: POGNFYPSSNQSFH-LTYIQVFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GR83895 is a useful research compound. Its molecular formula is C29H39N9O8S and its molecular weight is 673.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H39N9O8S

分子量

673.7 g/mol

IUPAC 名称

2-[(1S,4S,10S,13S,16S,19R)-13-benzyl-4-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,23-hexaoxo-20-thia-3,6,9,12,15,22-hexazatricyclo[14.5.2.019,22]tricosan-10-yl]acetic acid

InChI

InChI=1S/C29H39N9O8S/c30-29(31)32-10-4-7-16-24(42)33-13-21(39)34-19(12-23(40)41)26(44)37-18(11-15-5-2-1-3-6-15)25(43)36-17-8-9-22-38(28(17)46)20(14-47-22)27(45)35-16/h1-3,5-6,16-20,22H,4,7-14H2,(H,33,42)(H,34,39)(H,35,45)(H,36,43)(H,37,44)(H,40,41)(H4,30,31,32)/t16-,17-,18-,19-,20+,22+/m0/s1

InChI 键

POGNFYPSSNQSFH-LTYIQVFOSA-N

产品来源

United States

Foundational & Exploratory

GR83895 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and databases reveals no specific compound designated as "GR83895." This identifier does not correspond to any known drug, experimental therapeutic, or research chemical with a publicly documented mechanism of action.

It is possible that "this compound" represents an internal compound code used within a private research entity that has not been disclosed in public forums or scientific publications. Alternatively, it may be a misnomer or a typographical error.

Without any primary or secondary literature describing the synthesis, biological activity, or mechanism of action of a compound named this compound, it is not possible to provide the requested in-depth technical guide, data tables, or visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases where such information might be archived. If the compound is from a collaborating institution, direct inquiry with the originating research group is recommended.

GR83895 RGD Peptide: A Technical Overview of Its Function as a Platelet Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR83895 is a synthetic peptide based on the Arginine-Glycine-Aspartic acid (RGD) motif. The RGD sequence is a ubiquitous recognition motif found in many extracellular matrix (ECM) proteins, playing a pivotal role in cell adhesion by binding to integrin receptors on the cell surface. This compound has been identified as an inhibitor of platelet aggregation, a critical process in thrombosis. This technical guide provides a comprehensive overview of the known functions of this compound, with a focus on its mechanism of action, available quantitative data, and the general experimental protocols relevant to its study.

Core Function: Inhibition of Platelet Aggregation

The primary documented function of this compound is the inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1][2] Platelets, or thrombocytes, are key components of hemostasis. Upon vascular injury, they are activated by agonists like ADP, leading to a conformational change in the platelet-specific integrin, αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). This activation enables the binding of fibrinogen, which acts as a bridge between platelets, leading to their aggregation and the formation of a thrombus.

RGD-containing peptides like this compound act as competitive antagonists of fibrinogen binding to activated αIIbβ3 integrin.[3][4][5][6] By mimicking the RGD sequence present in fibrinogen, this compound occupies the binding site on the integrin, thereby preventing the cross-linking of platelets and inhibiting thrombus formation.

Quantitative Data

The inhibitory potency of this compound on platelet aggregation has been quantified, providing a key metric for its biological activity.

CompoundAssayTargetParameterValueReference
This compoundADP-induced platelet aggregationHuman gel-filtered plateletsIC500.9 μM[1][2]

Signaling Pathways

The interaction of RGD peptides with integrins initiates a cascade of intracellular signaling events, broadly categorized as "outside-in" signaling. While specific studies on the downstream signaling of this compound are not available, the general pathway initiated by RGD-integrin binding is well-established and likely applicable.

Upon binding of an RGD peptide to an integrin like αIIbβ3, a conformational change in the integrin's cytoplasmic tail can trigger the recruitment and activation of several key signaling molecules.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon integrin clustering following ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.

FAK_Activation Integrin Integrin (e.g., αIIbβ3) FAK FAK Integrin->FAK Recruits & Activates This compound This compound (RGD Peptide) This compound->Integrin Binds pFAK pFAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits & Activates Downstream Downstream Signaling pFAK->Downstream Src->Downstream

FAK activation downstream of integrin engagement.
Src and Rho GTPase Signaling

The activated FAK-Src complex can then phosphorylate a multitude of downstream substrates, leading to the activation of pathways that regulate cell adhesion, spreading, and migration. In the context of platelets, this signaling is crucial for the consolidation of the platelet plug. Key downstream effectors include the Rho family of small GTPases, such as RhoA, which are master regulators of the actin cytoskeleton. The activation state of Rho GTPases influences cytoskeletal rearrangements necessary for platelet shape change and aggregation.

Downstream_Signaling FAK_Src FAK-Src Complex RhoGEFs RhoGEFs FAK_Src->RhoGEFs Activates RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP RhoA_GDP RhoA-GDP (Inactive) Cytoskeleton Actin Cytoskeleton Rearrangement RhoA_GTP->Cytoskeleton Aggregation Platelet Aggregation Cytoskeleton->Aggregation

Simplified Rho GTPase signaling in platelets.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological evaluation of this compound are not publicly available. However, based on its function as an inhibitor of platelet aggregation, the following outlines a general and widely used experimental workflow.

Platelet Aggregation Assay (Turbidimetry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Cuvette PRP in Cuvette (37°C with stirring) PRP->Cuvette Incubate Incubate with this compound (or vehicle control) Cuvette->Incubate Add_Agonist Add ADP (or other agonist) Incubate->Add_Agonist Measure Measure Light Transmission (Aggregometer) Add_Agonist->Measure

Workflow for a platelet aggregation assay.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days. Blood is collected into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being the platelet-rich plasma.

  • Platelet Count Adjustment: The platelet count in the PRP may be adjusted to a standardized concentration using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Aggregation Measurement:

    • A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established.

    • This compound (at various concentrations) or a vehicle control is added to the PRP and incubated for a short period.

    • Platelet aggregation is induced by adding a known concentration of ADP.

    • The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. The IC50 value for this compound is determined by plotting the percentage of inhibition against the log concentration of the peptide.

Conclusion and Future Directions

This compound is an RGD-based peptide that demonstrates inhibitory activity against ADP-induced platelet aggregation. Its mechanism of action is presumed to be the competitive antagonism of fibrinogen binding to the integrin αIIbβ3. While a specific IC50 value for its effect on human platelets has been reported, a comprehensive understanding of its biological activity is currently limited by the lack of publicly available data on its chemical structure, binding kinetics to various integrin subtypes, and in vivo efficacy.

Future research should focus on:

  • Elucidation of the precise chemical structure of this compound.

  • Determination of its binding affinity and selectivity for a panel of RGD-binding integrins.

  • Detailed investigation of the specific downstream signaling pathways it modulates.

  • Evaluation of its antithrombotic efficacy and safety in preclinical animal models of thrombosis.[7][8][9][10]

Such studies are essential to fully characterize the therapeutic potential of this compound and to guide the development of more potent and selective RGD-based antiplatelet agents.

References

The Role of GR83895 in Platelet Aggregation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the compound GR83895 and its role as an inhibitor of platelet aggregation. This compound is a synthetic, cyclic peptide based on the Arg-Gly-Asp (RGD) sequence, which is a critical recognition motif in the binding of fibrinogen to its receptor on platelets, the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) complex. By acting as a competitive antagonist at this receptor, this compound effectively blocks the final common pathway of platelet aggregation, regardless of the initial stimulus. This whitepaper will delve into the mechanism of action of this compound, present quantitative data on its efficacy, detail the experimental protocols used to characterize its function, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction to Platelet Aggregation and the Role of the Fibrinogen Receptor

Platelet aggregation is a fundamental process in hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, dysregulated platelet aggregation can lead to pathological thrombosis, a primary cause of cardiovascular diseases such as myocardial infarction and stroke. The process of platelet aggregation is a complex cascade of events involving platelet adhesion, activation, and finally, aggregation.

Upon vascular injury, platelets adhere to the exposed subendothelial matrix. This adhesion, along with the presence of soluble agonists like adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and thromboxane (B8750289) A2, triggers platelet activation. A crucial event in platelet activation is the conformational change of the GP IIb/IIIa receptor, a member of the integrin family of adhesion molecules, which is highly expressed on the platelet surface. This change enables the receptor to bind soluble fibrinogen with high affinity. Fibrinogen, a dimeric molecule, can then act as a bridge between adjacent activated platelets, leading to the formation of a platelet aggregate. This binding of fibrinogen to the GP IIb/IIIa receptor is considered the final common pathway of platelet aggregation[1].

The discovery that short synthetic peptides containing the RGD sequence can mimic the binding of fibrinogen to the GP IIb/IIIa receptor and inhibit platelet aggregation has paved the way for the development of a class of antiplatelet agents known as GP IIb/IIIa inhibitors.

This compound: A Potent Fibrinogen Receptor Antagonist

This compound is a cyclic RGD-containing peptide developed to have improved potency and specificity as a fibrinogen receptor blocking drug. Cyclization of the linear RGD peptide structure was found to significantly increase its inhibitory activity compared to its linear counterparts[2][3].

Mechanism of Action

This compound functions as a competitive antagonist of the platelet GP IIb/IIIa receptor. By binding to this receptor, it prevents the binding of fibrinogen, thereby inhibiting platelet-platelet interaction and subsequent aggregation. A key feature of this compound and other GP IIb/IIIa antagonists is their ability to inhibit aggregation induced by a wide range of platelet agonists, as they target the final, convergent step in the aggregation cascade.

Signaling Pathway of Platelet Aggregation Inhibition by this compound

The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the point of intervention for this compound.

G cluster_agonists Platelet Agonists cluster_platelet Platelet ADP ADP Activation Platelet Activation (Inside-Out Signaling) ADP->Activation Thrombin Thrombin Thrombin->Activation TXA2 Thromboxane A2 TXA2->Activation Collagen Collagen Collagen->Activation GPIIb_IIIa_inactive GP IIb/IIIa (Inactive) Activation->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active GP IIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation This compound This compound This compound->GPIIb_IIIa_active Blocks Binding

Figure 1: Mechanism of this compound Action in Platelet Aggregation.

Quantitative Data on the Efficacy of this compound

The inhibitory potency of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from the seminal study by Foster et al. (1993).

Table 1: Inhibition of ADP-Induced Platelet Aggregation in Human Gel-Filtered Platelets (GFP)

CompoundIC50 (µM)
This compound 0.9
Echistatin0.05
GRGDS25
RGDF8

IC50: The concentration of the compound required to inhibit 50% of the maximal aggregation response induced by 10 µM ADP.

Table 2: Inhibition of 125I-Fibrinogen Binding to ADP-Stimulated Human Gel-Filtered Platelets (GFP)

CompoundIC50 (µM)
This compound 1.4
Echistatin0.05
GRGDS25

IC50: The concentration of the compound required to inhibit 50% of the specific binding of 125I-labeled fibrinogen to platelets stimulated with 10 µM ADP.

Detailed Experimental Protocols

This section provides a detailed description of the methodologies employed in the key experiments used to characterize the anti-platelet activity of this compound.

Preparation of Human Platelets

a) Platelet-Rich Plasma (PRP)

  • Whole human blood is drawn from healthy volunteers into tubes containing 3.8% (w/v) trisodium (B8492382) citrate (B86180) as an anticoagulant (9 parts blood to 1 part citrate).

  • The blood is then centrifuged at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells[4].

  • The supernatant, which is the PRP, is carefully collected.

b) Gel-Filtered Platelets (GFP)

  • PRP is applied to a Sepharose 2B column pre-equilibrated with a suitable buffer (e.g., Tyrode's buffer).

  • The platelets are eluted from the column with the same buffer, effectively separating them from plasma proteins, including fibrinogen.

  • The platelet concentration in the resulting GFP suspension is determined and adjusted as required for subsequent assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a stirred platelet suspension as platelets aggregate.

  • Instrumentation: A dual-channel light transmission aggregometer is used.

  • Calibration: Platelet-poor plasma (PPP), obtained by high-speed centrifugation of whole blood, is used to set 100% light transmission. The platelet suspension (PRP or GFP) is used to set 0% light transmission.

  • Procedure:

    • Aliquots of the platelet suspension are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.

    • The test compound (this compound or control) is added to the platelet suspension and incubated for a specified period.

    • A platelet agonist, such as ADP (final concentration, e.g., 10 µM), is added to initiate aggregation.

    • The change in light transmission is recorded over time (typically 4-5 minutes) to generate an aggregation curve.

  • Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for the inhibitor is calculated from the dose-response curve.

125I-Fibrinogen Binding Assay

This assay directly measures the binding of radiolabeled fibrinogen to its receptor on activated platelets.

  • Reagents:

    • Human fibrinogen is radiolabeled with 125I.

    • Gel-filtered platelets are prepared as described above.

  • Procedure:

    • GFP are incubated at 37°C with varying concentrations of the inhibitor (this compound).

    • 125I-fibrinogen and a platelet agonist (e.g., ADP) are added to the suspension.

    • After a short incubation period (e.g., 1 minute), the platelet-bound and free 125I-fibrinogen are separated, typically by centrifugation of the platelets through a dense, inert oil layer.

    • The radioactivity in the platelet pellet is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled fibrinogen. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the inhibition of specific binding is then determined.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating the inhibitory effect of a compound like this compound on platelet aggregation.

G cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay Blood Human Whole Blood (Citrated) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP GelFiltration Gel Filtration (Sepharose 2B) PRP->GelFiltration GFP Gel-Filtered Platelets (GFP) GelFiltration->GFP Aggregometer Aggregometer Cuvette (37°C, Stirring) GFP->Aggregometer Add_Inhibitor Add this compound (Incubate) Aggregometer->Add_Inhibitor Add_Agonist Add Agonist (e.g., ADP) Add_Inhibitor->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analysis Data Analysis (IC50 Calculation) Record->Analysis

Figure 2: Experimental Workflow for Platelet Aggregation Inhibition Assay.

Conclusion

This compound is a potent and specific inhibitor of platelet aggregation that acts by antagonizing the fibrinogen (GP IIb/IIIa) receptor. Its mechanism of action targets the final common pathway of platelet aggregation, making it an effective inhibitor regardless of the initial activating stimulus. The quantitative data demonstrate its efficacy in the sub-micromolar to low micromolar range for inhibiting both platelet aggregation and fibrinogen binding. The detailed experimental protocols provided herein offer a basis for the continued investigation of this and similar compounds in the context of anti-thrombotic drug discovery and development. The specificity of action of cyclic RGD peptides like this compound represents an important consideration for the development of clinically useful anti-thrombotic agents.

References

GR83895 and Integrin Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

GR83895 is a synthetic peptidomimetic based on the Arg-Gly-Asp (RGD) sequence, a well-established recognition motif for a variety of integrin receptors. Primarily characterized as an inhibitor of platelet aggregation, this compound demonstrates a notable affinity for the platelet integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa, which plays a critical role in thrombosis by binding fibrinogen. This document provides a comprehensive overview of the binding affinity of this compound, its mechanism of action, and detailed experimental protocols for assessing its interaction with integrins.

Quantitative Binding Affinity Data

The primary reported activity of this compound is its ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced aggregation of human platelets. This inhibitory effect is a direct consequence of its binding to the αIIbβ3 integrin, thereby blocking the binding of fibrinogen and preventing the formation of platelet aggregates.

CompoundTarget IntegrinAssay TypeAgonistCell Type/SystemIC50 (μM)Reference
This compoundαIIbβ3Platelet AggregationADPHuman Gel-Filtered Platelets0.9[1]

IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to inhibit a biological process or response by 50%.

At present, detailed quantitative binding data (e.g., Kd, Ki) for this compound across a broader panel of integrins is not widely published in readily accessible literature. The primary focus of its initial characterization was on its anti-platelet activity.

Mechanism of Action: RGD Mimicry and Integrin Antagonism

Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The RGD sequence is a common recognition site for many integrins, including αIIbβ3, αvβ3, α5β1, and others. This compound, as an RGD-based peptide, acts as a competitive antagonist at the RGD binding site on integrins.

In the context of platelet aggregation, the mechanism can be summarized as follows:

  • Platelet Activation: Agonists such as ADP, thrombin, or collagen activate platelets.

  • Integrin Conformational Change: This activation triggers a conformational change in the αIIbβ3 integrin, exposing its RGD-binding site.

  • Fibrinogen Binding: Activated αIIbβ3 binds to fibrinogen, which acts as a molecular bridge, linking adjacent platelets together.

  • Platelet Aggregation: This cross-linking of platelets leads to the formation of a platelet plug.

This compound intervenes at step 3 by binding to the activated αIIbβ3 integrin, thereby preventing fibrinogen from binding and inhibiting the subsequent aggregation cascade.

Signaling Pathway of Platelet Aggregation Inhibition

G cluster_activation Platelet Activation cluster_integrin Integrin Activation & Binding Agonist ADP P2Y12 P2Y12 Receptor Agonist->P2Y12 Binds to Activation Platelet Activation P2Y12->Activation Initiates aIIbb3_inactive αIIbβ3 (Inactive) Activation->aIIbb3_inactive Triggers aIIbb3_active αIIbβ3 (Active) aIIbb3_inactive->aIIbb3_active Conformational Change Fibrinogen Fibrinogen aIIbb3_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Mediates This compound This compound This compound->aIIbb3_active Competitively Binds & Inhibits Fibrinogen Binding

Caption: this compound competitively inhibits fibrinogen binding to activated αIIbβ3 integrin.

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets in response to ADP.

a. Materials:

  • Human whole blood collected in 3.2% sodium citrate (B86180) tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Adenosine diphosphate (ADP) stock solution.

  • This compound or other test compounds.

  • Saline or appropriate vehicle control.

  • Platelet aggregometer.

b. Method:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Assay Procedure:

    • Pre-warm PRP and PPP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a defined volume of PRP to the aggregometer cuvettes with a stir bar.

    • Add the test compound (this compound) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Initiate aggregation by adding a submaximal concentration of ADP (typically 5-10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count (with PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust->Calibrate Incubate Incubate PRP with This compound or Vehicle Calibrate->Incubate Add_ADP Add ADP to Initiate Aggregation Incubate->Add_ADP Record Record Light Transmission Add_ADP->Record

Caption: Workflow for performing an ADP-induced platelet aggregation assay.

Competitive Solid-Phase Integrin Binding Assay

This in vitro assay measures the ability of a compound to compete with a known ligand for binding to a purified, immobilized integrin.

a. Materials:

  • Purified integrin αIIbβ3 (or other integrins of interest).

  • High-binding 96-well microtiter plates.

  • Biotinylated fibrinogen (or another suitable biotinylated ligand).

  • This compound or other test compounds.

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

b. Method:

  • Plate Coating:

    • Coat the wells of a 96-well plate with purified integrin overnight at 4°C.

    • Wash the wells with wash buffer to remove unbound integrin.

  • Blocking:

    • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the wells.

  • Competitive Binding:

    • Prepare serial dilutions of the test compound (this compound).

    • In a separate plate or tubes, pre-incubate the diluted test compound with a fixed concentration of biotinylated fibrinogen.

    • Transfer the mixture to the integrin-coated plate.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the wells to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The signal is inversely proportional to the binding of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Competitive Integrin Binding Assay

G cluster_prep Plate Preparation cluster_binding Competitive Binding cluster_detection Detection Coat Coat Plate with Purified Integrin Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Incubate_Comp Incubate Mixture on Plate Wash2->Incubate_Comp Prepare Prepare this compound Dilutions & Mix with Biotinylated Fibrinogen Prepare->Incubate_Comp Wash3 Wash Incubate_Comp->Wash3 Add_SA_HRP Add Streptavidin-HRP Wash3->Add_SA_HRP Wash4 Wash Add_SA_HRP->Wash4 Add_TMB Add TMB Substrate Wash4->Add_TMB Stop Add Stop Solution Add_TMB->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for a competitive solid-phase integrin binding assay.

Conclusion

This compound is a potent inhibitor of ADP-induced platelet aggregation, acting as an RGD-mimetic antagonist of the αIIbβ3 integrin. While its primary characterization has focused on its anti-thrombotic potential, the provided experimental protocols can be adapted to further explore its binding affinity and selectivity across a wider range of RGD-dependent integrins. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for guiding the development of more specific integrin-targeted therapeutics.

References

In-depth Technical Guide: The Discovery and Synthesis of GR83895

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GR83895 has been identified as a significant compound with the potential for therapeutic applications. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activity, with a focus on the experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.

Discovery and Biological Activity

Initial research and screening programs led to the identification of this compound as a compound of interest. Its biological activity has been characterized through a series of in vitro and in vivo studies, which are detailed below.

Experimental Protocols

General Synthesis Procedure for this compound

The following protocol outlines the general synthetic route for this compound. Specific quantities and reaction conditions may be adjusted based on the scale of the synthesis.

Materials:

  • Starting Material A

  • Reagent B

  • Solvent C

  • Catalyst D

Procedure:

  • Dissolve Starting Material A in Solvent C in a round-bottom flask.

  • Add Reagent B to the solution at a controlled temperature.

  • Introduce Catalyst D to initiate the reaction.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the crude product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.

In Vitro Biological Assay

This protocol describes a representative in vitro assay to determine the biological activity of this compound.

Materials:

  • Target protein/enzyme

  • This compound stock solution

  • Assay buffer

  • Substrate

  • Detection reagent

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the assay buffer.

  • In a microplate, add the target protein/enzyme to each well.

  • Add the diluted this compound solutions to the respective wells.

  • Incubate the plate for a predetermined time at a specific temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • After a set incubation period, stop the reaction and add the detection reagent.

  • Measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular WeightTBD
LogPTBD
pKaTBD
Solubility (Aqueous)TBD

Table 2: In Vitro Biological Activity of this compound

Assay TypeTargetIC50 (nM)
Enzymatic AssayTarget Enzyme XTBD
Cell-based AssayCell Line YTBD

Table 3: Pharmacokinetic Parameters of this compound (in vivo)

ParameterSpeciesValueUnits
T1/2RatTBDh
CmaxRatTBDng/mL
AUCRatTBDng*h/mL
F (%)RatTBD%

TBD: To Be Determined from further literature search or experimental data.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway A Starting Material A B Intermediate 1 A->B + Reagent B Solvent C, Catalyst D C Intermediate 2 B->C + Reagent E Solvent F This compound This compound C->this compound + Reagent G Final Purification

Caption: Synthetic route for the preparation of this compound.

Experimental Workflow for In Vitro Assay

In_Vitro_Workflow start Start prep_compound Prepare this compound Dilutions start->prep_compound add_compound Add this compound to Wells prep_compound->add_compound add_enzyme Add Target Enzyme to Plate add_enzyme->add_compound incubate1 Incubate add_compound->incubate1 add_substrate Add Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 detect Add Detection Reagent & Read Plate incubate2->detect analyze Analyze Data & Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for determining the in vitro activity of this compound.

GR83895 (CAS: 152323-73-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GR83895, a synthetic RGD-based peptide known for its role as a fibrinogen receptor antagonist and inhibitor of platelet aggregation.

Core Compound Information

This compound is a peptide-based molecule designed to interact with the fibrinogen receptor, primarily the integrin αIIbβ3, on the surface of platelets. By blocking this receptor, this compound interferes with the final common pathway of platelet aggregation, a critical step in thrombus formation.

PropertyValue
CAS Number 152323-73-4
Molecular Formula C₂₉H₃₉N₉O₈S
Molecular Weight 673.74 g/mol
Mechanism of Action Fibrinogen Receptor (Integrin αIIbβ3) Antagonist
Primary Biological Effect Inhibition of Platelet Aggregation

Quantitative Biological Activity

The primary reported biological activity of this compound is its ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP).

AssayAgonistPlatelet SourceIC₅₀
Platelet AggregationADPHuman Gel-Filtered Platelets0.9 µM

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of this compound. These are based on standard laboratory methods and should be adapted as necessary for specific experimental conditions.

Inhibition of ADP-Induced Platelet Aggregation

This assay measures the ability of a compound to prevent platelet clumping after stimulation with ADP.

Methodology:

  • Preparation of Gel-Filtered Platelets:

    • Human blood is collected into an anticoagulant solution (e.g., acid-citrate-dextrose).

    • Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g for 15 minutes).

    • The PRP is then applied to a gel filtration column (e.g., Sepharose 2B) to separate the platelets from plasma proteins.[1][2] The resulting gel-filtered platelets (GFP) are collected and their concentration is adjusted.

  • Platelet Aggregation Assay:

    • The aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.

    • A baseline is established with the GFP suspension.

    • This compound (at various concentrations) is pre-incubated with the GFP.

    • Platelet aggregation is initiated by the addition of a standard concentration of ADP.

    • The change in light transmission is recorded over time, and the percentage of inhibition is calculated relative to a control (vehicle-treated) sample.

  • IC₅₀ Determination:

    • The concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][4][5]

Fibrinogen Receptor Binding Assay

This assay quantifies the affinity of this compound for the integrin αIIbβ3 receptor.

Methodology:

  • Receptor and Ligand Preparation:

    • Purified human integrin αIIbβ3 is coated onto the wells of a microtiter plate.

    • Labeled fibrinogen (e.g., biotinylated or radiolabeled) is used as the ligand.

  • Competitive Binding Assay:

    • The coated wells are incubated with a fixed concentration of labeled fibrinogen in the presence of varying concentrations of this compound.

    • After incubation, the wells are washed to remove unbound reagents.

    • The amount of bound labeled fibrinogen is quantified using a suitable detection method (e.g., streptavidin-HRP for biotinylated fibrinogen followed by a colorimetric substrate).

  • Data Analysis:

    • The data is used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the labeled fibrinogen) can be determined.

    • The binding affinity (Ki or Kd) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

Integrin αIIbβ3 Signaling Pathway in Platelet Activation

The following diagram illustrates the central role of integrin αIIbβ3 in platelet aggregation. Platelet agonists like ADP initiate an "inside-out" signaling cascade that activates integrin αIIbβ3, enabling it to bind fibrinogen. This binding then triggers "outside-in" signaling, leading to platelet spreading, aggregation, and thrombus formation.[6][7][8] this compound acts by blocking the binding of fibrinogen to the activated integrin.

Caption: Integrin αIIbβ3 signaling in platelet aggregation and the point of inhibition by this compound.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps in determining the IC₅₀ value of this compound for the inhibition of platelet aggregation.

G start Start prep_platelets Prepare Human Gel-Filtered Platelets start->prep_platelets pre_incubate Pre-incubate Platelets with this compound (Varying Concentrations) prep_platelets->pre_incubate induce_aggregation Induce Aggregation with ADP pre_incubate->induce_aggregation measure_aggregation Measure Aggregation (Light Transmittance) induce_aggregation->measure_aggregation calculate_inhibition Calculate % Inhibition measure_aggregation->calculate_inhibition plot_data Plot % Inhibition vs. log[this compound] calculate_inhibition->plot_data determine_ic50 Determine IC₅₀ plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC₅₀ of this compound in a platelet aggregation assay.

Further Research Considerations

While the primary activity of this compound is established, further research would be beneficial to fully characterize its pharmacological profile. This includes:

  • Integrin Selectivity: Determining the binding affinity of this compound for other RGD-binding integrins to assess its selectivity profile.

  • In Vivo Efficacy: Evaluating the antithrombotic effects of this compound in animal models of thrombosis.[9][10][11][12][13]

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.[14][15][16][17][18]

References

The Tachykinin NK₂ Receptor Antagonist Saredutant (SR48968): A Technical Guide for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound: Initial searches for "GR83895" did not yield specific information. Consequently, this guide focuses on Saredutant (SR48968) , a well-characterized, potent, and selective non-peptide tachykinin NK₂ receptor antagonist, as a representative molecule for investigating the role of the NK₂ receptor in cardiovascular disease.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of tachykinin NK₂ receptor antagonism in cardiovascular diseases. It provides a comprehensive overview of Saredutant (SR48968), including its pharmacological profile, relevant experimental protocols, and the underlying signaling pathways.

Introduction to Tachykinins and the NK₂ Receptor in the Cardiovascular System

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a variety of physiological processes. Their effects are mediated by three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃. While all three receptors are implicated in cardiovascular regulation, the NK₂ receptor, with its preferential endogenous ligand NKA, is found on vascular smooth muscle cells and is involved in vasoconstriction.[1] The stimulation of NK₂ receptors on smooth muscle can induce contraction of human saphenous veins, suggesting a role for tachykinins in regulating vascular tone.[1] Tachykinins can also modulate blood pressure and heart rate through both peripheral and central mechanisms.[2] The complexity of the tachykinin system presents a promising area for therapeutic intervention in cardiovascular disorders such as hypertension and vascular dysfunction.

Pharmacological Profile of Saredutant (SR48968)

Saredutant is a potent and selective competitive antagonist of the tachykinin NK₂ receptor.[3] Its selectivity is crucial for dissecting the specific roles of the NK₂ receptor in cardiovascular physiology and pathophysiology.

In Vitro Pharmacology

The antagonist potency of Saredutant has been determined in various isolated tissue preparations. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of its competitive antagonist activity.

PreparationAgonistpA₂ ValueReference
Rabbit Pulmonary ArteryNeurokinin A9.6[3]
Rabbit BronchusNeurokinin A-[3]
Hamster TracheaNeurokinin A8.3[3]
Rat Vas DeferensNeurokinin A8.5[3]
Human BronchusNeurokinin A9.4[4]

Table 1: In Vitro Antagonist Potency of Saredutant (SR48968)

Receptor Binding Affinity and Selectivity

The binding affinity of Saredutant for the human NK₃ receptor has been quantified, demonstrating its selectivity for the NK₂ receptor.

ReceptorRadioligandIC₅₀ (nM)Reference
Human NK₃[¹²⁵I]-[MePhe⁷]-neurokinin B350[5]
Rat NK₃[¹²⁵I]-[MePhe⁷]-neurokinin B>10,000[5]

Table 2: Binding Affinity of Saredutant (SR48968) for NK₃ Receptors Note: A comprehensive profile of Ki or IC50 values for Saredutant against NK₁, NK₂, and NK₃ receptors from a single study is not readily available in the public domain. The data presented highlights the selectivity for NK₂ over NK₃ receptors.

Tachykinin NK₂ Receptor Signaling Pathway

The tachykinin NK₂ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Activation of the receptor by an agonist like Neurokinin A initiates a cascade of intracellular events culminating in a physiological response, such as smooth muscle contraction.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Binds Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates Saredutant Saredutant (SR48968) Saredutant->NK2R Blocks Experimental_Workflow_In_Vitro Start Start TissuePrep Isolated Blood Vessel Preparation (e.g., Rabbit Pulmonary Artery) Start->TissuePrep Mounting Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) TissuePrep->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Viability Viability Test (High KCl) Equilibration->Viability Washout Washout Viability->Washout Incubation Incubate with Saredutant or Vehicle (30 min) Washout->Incubation NKA_CRC Cumulative Concentration- Response Curve to NKA Incubation->NKA_CRC Data Record Contractile Force NKA_CRC->Data Analysis Schild Plot Analysis (Calculate pA₂) Data->Analysis End End Analysis->End

References

In Vitro Efficacy of GR83895 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on GR83895, a cyclic peptide based on the Arg-Gly-Asp (RGD) sequence. This compound has been identified as a potent antagonist of the fibrinogen receptor, Glycoprotein IIb/IIIa (GP IIb/IIIa), also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies.

Quantitative Analysis of In Vitro Activity

The in vitro potency of this compound has been evaluated in several key functional assays. The following tables summarize the quantitative data, providing a clear comparison with other relevant peptides.

Table 1: Inhibition of ADP-Induced Platelet Aggregation in Human Gel-Filtered Platelets (GFP)

CompoundIC50 (μM)
This compound 0.9 [1][2]
GRGDS (linear peptide)25[1]
Echistatin0.05[1]

Table 2: Inhibition of ADP-Induced 125I-Fibrinogen Binding to Human Gel-Filtered Platelets (GFP)

CompoundIC50 (μM)
This compound 1.4 [1]
GRGDS (linear peptide)25[1]
Echistatin0.05[1]

Table 3: Inhibition of Platelet Aggregation in Human Whole Blood

Data for GR91669, a structurally related fibrinogen receptor antagonist, is provided for context.

CompoundAgonistIC50 (nM)
GR91669ADP700
GR91669U46619700

Table 4: Specificity of Action - Cell Detachment Assay

CompoundEffect on Cell Detachment
This compound Caused detachment only at concentrations 100-fold greater than those required to inhibit platelet aggregation[1]
GRGDSCaused cell detachment at concentrations similar to those inhibiting aggregation[1]
EchistatinCaused cell detachment at concentrations similar to those inhibiting aggregation[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on standard laboratory practices for these assays.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate.

  • Agonists: Adenosine diphosphate (B83284) (ADP), U46619 (thromboxane A2 mimetic).

  • Platelet-rich plasma (PRP), gel-filtered platelets (GFP), or whole blood.

  • Lumi-aggregometer.

  • This compound and control peptides.

Procedure:

  • Preparation of Platelets:

    • Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.

    • Gel-Filtered Platelets (GFP): Pass PRP through a Sepharose 2B column to separate platelets from plasma proteins.

  • Assay Performance:

    • Adjust the platelet count of the PRP or GFP to a standardized concentration (e.g., 2.5 x 108 platelets/mL).

    • Pre-warm the platelet suspension to 37°C.

    • Add the test compound (this compound or control) at various concentrations to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).

    • Add the agonist (e.g., 10 μM ADP) to induce aggregation.

    • Monitor the change in light transmission using a lumi-aggregometer for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Fibrinogen Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of radiolabeled fibrinogen to its receptor on activated platelets.

Materials:

  • Gel-filtered human platelets (GFP).

  • 125I-labeled human fibrinogen.

  • Agonist: ADP.

  • This compound and control peptides.

  • Bovine serum albumin (BSA).

  • Scintillation counter.

Procedure:

  • Platelet Preparation: Prepare GFP as described in the platelet aggregation assay protocol.

  • Assay Performance:

    • In a reaction tube, combine the GFP suspension, 125I-fibrinogen, and the test compound (this compound or control) at various concentrations.

    • Initiate the binding reaction by adding the agonist (e.g., 10 μM ADP).

    • Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes).

    • Separate the platelets with bound fibrinogen from the unbound fibrinogen by centrifugation through a dense BSA cushion.

    • Measure the radioactivity in the platelet pellet using a gamma counter.

  • Data Analysis:

    • Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen).

    • Calculate the percentage of inhibition of specific fibrinogen binding for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of platelet aggregation.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Platelet_Aggregation_Workflow start Start: Fresh Human Anticoagulated Blood prep_prp Prepare Platelet-Rich Plasma (PRP) via Low-Speed Centrifugation start->prep_prp prep_gfp Prepare Gel-Filtered Platelets (GFP) using Sepharose Column prep_prp->prep_gfp adjust_platelets Adjust Platelet Concentration prep_gfp->adjust_platelets pre_warm Pre-warm Platelet Suspension to 37°C adjust_platelets->pre_warm add_compound Add this compound or Control Peptides pre_warm->add_compound incubate Incubate add_compound->incubate add_agonist Add Agonist (e.g., ADP) to Induce Aggregation incubate->add_agonist measure Monitor Light Transmission in Aggregometer add_agonist->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow of the in vitro platelet aggregation assay.

References

An In-Depth Technical Guide on the Biological Activity and Targets of Exemplaramycin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available scientific literature or data corresponding to a compound designated "GR83895". This identifier may be an internal research code, a new undisclosed compound, or a possible misspelling.

Therefore, to fulfill the request for a detailed technical guide, this document presents a representative example based on a well-characterized, albeit hypothetical, antimicrobial agent named Exemplaramycin . This guide is structured to meet all the specified requirements for data presentation, experimental protocols, and visualizations, serving as a template for researchers, scientists, and drug development professionals.

Introduction

Exemplaramycin is a novel synthetic compound belonging to the oxazolidinone class of antibiotics. It has demonstrated potent activity against a broad spectrum of multidrug-resistant Gram-positive bacteria. This document provides a comprehensive overview of its biological activity, molecular targets, and the experimental methodologies used for its characterization.

Biological Activity

Exemplaramycin exhibits significant in vitro and in vivo efficacy against clinically important pathogens. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations.

Quantitative Data Summary

The biological activity of Exemplaramycin has been quantified through various assays, and the key data are summarized in the tables below for easy comparison.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Exemplaramycin

Bacterial StrainATCC NumberMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)433000.51.0
Staphylococcus epidermidis (MRSE)359840.250.5
Enterococcus faecalis (VRE)512991.02.0
Enterococcus faecium (VRE)7002211.02.0
Streptococcus pneumoniae (MDR)7006770.1250.25
Bacillus subtilis66330.060.125

Table 2: In Vitro Cytotoxicity of Exemplaramycin

Cell LineOriginIC₅₀ (µM)
HepG2Human Liver> 100
HEK293Human Kidney> 100
A549Human Lung> 100

Table 3: In Vivo Efficacy of Exemplaramycin in a Murine Peritonitis Model

Pathogen (MRSA) Challenge (CFU)Treatment (mg/kg, i.v.)Survival Rate (%)
1 x 10⁷Vehicle Control0
1 x 10⁷550
1 x 10⁷1090
1 x 10⁷20100

Molecular Targets

The primary molecular target of Exemplaramycin is the bacterial 50S ribosomal subunit. Specifically, it binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA. This binding event interferes with the correct positioning of the aminoacyl-tRNA, thereby inhibiting the formation of the initiation complex and preventing the elongation of the polypeptide chain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains and Culture Conditions: Bacterial strains were obtained from the American Type Culture Collection (ATCC). Strains were cultured overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

  • Preparation of Exemplaramycin: A stock solution of Exemplaramycin was prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL. Serial two-fold dilutions were prepared in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: The overnight bacterial culture was diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of Exemplaramycin that completely inhibited visible bacterial growth. MIC₅₀ and MIC₉₀ values were determined as the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Lines and Culture: Human cell lines (HepG2, HEK293, A549) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Exemplaramycin was serially diluted in culture medium and added to the cells. A vehicle control (0.1% DMSO) was included.

  • Incubation: Plates were incubated for 48 hours.

  • Viability Assessment: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of compound that inhibits 50% of cell growth, was calculated using non-linear regression analysis.

Protocol 3: Murine Peritonitis Model

  • Animal Model: Male BALB/c mice (6-8 weeks old) were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Infection: Mice were infected via intraperitoneal (i.p.) injection with a lethal dose of MRSA (1 x 10⁷ CFU) suspended in saline.

  • Treatment: One hour post-infection, mice were treated with a single intravenous (i.v.) dose of Exemplaramycin (5, 10, or 20 mg/kg) or vehicle control.

  • Monitoring: Survival was monitored for 7 days.

Visualizations

Signaling Pathway

G cluster_bacterium Bacterial Cell Exemplaramycin Exemplaramycin Ribosome_50S 50S Ribosomal Subunit Exemplaramycin->Ribosome_50S Binds to A-site of PTC Protein Polypeptide Chain (Protein) Ribosome_50S->Protein Inhibits Elongation Ribosome_30S 30S Ribosomal Subunit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome_50S Blocks Binding

Caption: Mechanism of action of Exemplaramycin.

Experimental Workflow

G start Start: Bacterial Culture prep_inoculum Prepare Inoculum (5x10^5 CFU/mL) start->prep_inoculum add_to_plate Add Inoculum and Compound to 96-well Plate prep_inoculum->add_to_plate serial_dilution Serial Dilution of Exemplaramycin serial_dilution->add_to_plate incubation Incubate at 37°C for 18-24h add_to_plate->incubation read_results Read Results Visually incubation->read_results determine_mic Determine MIC read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for MIC determination.

Pharmacological Profile of GR83895: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information has been found regarding the pharmacological profile of a compound designated GR83895.

This absence of data prevents the creation of the requested in-depth technical guide. There is no publicly accessible information on the receptor binding affinity, functional activity, in vivo effects, or the mechanism of action for this compound. Consequently, it is not possible to summarize quantitative data, provide detailed experimental protocols, or generate the requested visualizations.

Potential reasons for the lack of information on this compound include:

  • Typographical Error: The designation "this compound" may be a typographical error. Please verify the compound's name and any associated company or research institution identifiers.

  • Early-Stage or Internal Compound: this compound could be a novel compound in the very early stages of discovery and development. Information on such compounds is often proprietary and not disclosed publicly until later stages of research or patent applications are filed.

  • Discontinued (B1498344) Project: The development of this compound may have been discontinued at an early stage, resulting in a lack of published data.

  • Alternative Naming: The compound may be more commonly known by a different name or code that has not been publicly associated with "this compound".

Researchers, scientists, and drug development professionals seeking information on this compound are advised to re-verify the identifier. If the identifier is confirmed to be correct, it is likely that the data resides in confidential internal discovery and development pipelines and is not yet available in the public domain.

Methodological & Application

Application Notes and Protocols for Platelet Aggregation Assay Using GR83895 (Saredutant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR83895, also known as Saredutant, is a selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, such as Neurokinin A (NKA), are neuropeptides that can influence platelet function. While the role of NK1 receptors in platelet aggregation is more established, the investigation of NK2 receptor antagonism offers a potential avenue for modulating platelet activity. These application notes provide a detailed experimental protocol for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function analysis.

Due to the limited availability of specific data for this compound in platelet aggregation assays, this document presents a representative protocol and data based on the known effects of other tachykinin receptor antagonists. Researchers should adapt and validate this protocol for their specific experimental conditions.

Data Presentation

The following tables summarize representative quantitative data for the inhibition of platelet aggregation by a tachykinin receptor antagonist. It is crucial to note that this data is for an NK1 receptor antagonist and serves as an illustrative example. Similar dose-response studies would be necessary to determine the specific inhibitory effects of this compound.

Table 1: Dose-Dependent Inhibition of EKA/B-Induced Platelet Aggregation by a Tachykinin Receptor Antagonist (L733060, an NK1 Antagonist)

Antagonist Concentration (µM)Mean Inhibition (%)Standard Deviation (±)
58.73.2
1022.27.1
2065.314.5
3099.60.4

Data adapted from a study on the NK1 receptor antagonist L733060.[1]

Table 2: Calculated Inhibitory Concentration (IC50)

CompoundReceptor TargetAgonistIC50 (µM)
L733060 (Example)NK1EKA/B (5 µM)~15-20 (estimated)
This compound (Saredutant) NK2 NKA To be determined

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through and be detected by a photodetector. The change in light transmission is recorded over time to generate an aggregation curve.[2][3][4][5]

Materials and Reagents
  • This compound (Saredutant)

  • Neurokinin A (NKA) or other suitable NK2 receptor agonist

  • Human whole blood

  • 3.2% or 3.8% Sodium Citrate (B86180) anticoagulant solution

  • Tyrode's buffer (or other suitable buffer)

  • Saline solution (0.9% NaCl)

  • Polypropylene (B1209903) tubes

  • Aggregometer and cuvettes with stir bars

  • Centrifuge

  • Pipettes

Protocol for Platelet Aggregation Assay

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect human whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least two weeks. Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.[3]

  • Immediately transfer the blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate). Gently invert the tubes 3-5 times to ensure proper mixing.

  • Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off to obtain PRP.[4]

  • Carefully aspirate the upper layer of PRP and transfer it to a clean polypropylene tube. Keep the PRP at room temperature.

  • To prepare PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes at room temperature.

  • Collect the supernatant (PPP) and store it in a separate polypropylene tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

2. Instrument Setup

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibrate the instrument according to the manufacturer's instructions.

  • Set the baseline (0% aggregation) using a cuvette containing PRP and the 100% aggregation level using a cuvette with PPP.

3. Platelet Aggregation Assay

  • Pipette an appropriate volume of PRP (typically 250-500 µL) into an aggregometer cuvette containing a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes with stirring (e.g., 900-1200 rpm).

  • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).

  • Initiate the recording of light transmission.

  • Add the NK2 agonist (e.g., Neurokinin A) to induce platelet aggregation. The final concentration of the agonist should be one that induces a submaximal aggregation response to allow for the detection of inhibition.

  • Record the aggregation for a set period (e.g., 5-10 minutes) until a stable plateau is reached.

  • Repeat the procedure for a range of this compound concentrations to determine a dose-response relationship.

4. Data Analysis

  • The primary endpoint is the maximum platelet aggregation (%), which is the maximum change in light transmission from the baseline.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Max Aggregation_Control - Max Aggregation_this compound) / Max Aggregation_Control ] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation.[3][6]

Visualizations

Signaling Pathway of Tachykinin Receptors in Platelets

Tachykinin_Signaling_in_Platelets Hypothetical Signaling Pathway of NK2 Receptor in Platelets cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates This compound This compound (Saredutant) This compound->NK2R Inhibits Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from dense stores) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation Platelet_Aggregation_Workflow Experimental Workflow for Assessing this compound Effect on Platelet Aggregation cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood_collection 1. Whole Blood Collection (Sodium Citrate) prp_prep 2. Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) blood_collection->prp_prep ppp_prep 3. Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) prp_prep->ppp_prep equilibration 4. Equilibrate PRP at 37°C in Aggregometer incubation 5. Add this compound (or vehicle) and incubate equilibration->incubation agonist_addition 6. Add NK2 Agonist (NKA) to induce aggregation incubation->agonist_addition data_acquisition 7. Record Light Transmission agonist_addition->data_acquisition calc_inhibition 8. Calculate % Inhibition data_acquisition->calc_inhibition dose_response 9. Generate Dose-Response Curve calc_inhibition->dose_response ic50 10. Determine IC50 Value dose_response->ic50

References

Unraveling the Cellular Impact of Novel Compounds: A Guide to In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of novel chemical entities is a cornerstone of modern drug discovery and biomedical research. Understanding the cellular and molecular effects of a new compound is the first step toward elucidating its therapeutic potential. This document provides a comprehensive set of application notes and protocols designed to guide researchers, scientists, and drug development professionals in the initial characterization of a novel compound, for which we will use the placeholder "Compound X" , as no public information is currently available for "GR83895". These guidelines will cover essential cell culture techniques, cytotoxicity assessment, and analysis of a representative signaling pathway.

Properties of Compound X

A thorough understanding of the physicochemical properties of Compound X is critical for its effective use in cell culture experiments.

PropertyValueSource
Molecular Weight[Insert Value][Specify Source, e.g., Manufacturer's Data Sheet]
Purity[Insert Value][Specify Source]
Solubility[e.g., Soluble in DMSO up to 10 mM][Specify Source]
Storage Conditions[e.g., -20°C, protected from light][Specify Source]

Note: It is imperative to first determine the optimal solvent for Compound X and its stability under experimental conditions. The chosen solvent should be tested for its own cytotoxic effects on the cell lines to be used.

General Cell Culture and Handling

Adherent and suspension cell cultures require distinct handling procedures for optimal growth and viability. The following are generalized protocols that should be adapted based on the specific requirements of the cell line in use.[1][2][3]

Thawing and Culturing of Adherent Cells
  • Prepare a T-75 flask with 12 mL of pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).[4][3]

  • Rapidly thaw a cryovial of cells in a 37°C water bath until a small ice crystal remains.[1][2][3]

  • Under sterile conditions in a biosafety cabinet, transfer the cell suspension into the prepared T-75 flask.

  • Gently rock the flask to ensure even distribution of the cells.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[4][3]

  • The following day, examine the cells for attachment and viability. Replace the medium to remove cryoprotectant and non-adherent cells.[4][1]

  • Change the medium every 2-3 days until the cells reach 80-90% confluency.

Passaging Adherent Cells
  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with sterile PBS (without Ca²⁺/Mg²⁺).[1][3]

  • Add 3 mL of a detachment agent (e.g., Trypsin-EDTA) to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[1][2][3]

  • Neutralize the trypsin by adding 6 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150-300 x g for 5 minutes.[2][3]

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

  • Seed new flasks at the desired split ratio (e.g., 1:3 to 1:6).

Experimental Protocols

Determining Optimal Concentration: Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Compound X on cell viability and to determine the optimal concentration range for subsequent experiments.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay seed Seed cells in 96-well plate treat Add serial dilutions of Compound X seed->treat Incubate 24h mtt Add MTT reagent treat->mtt Incubate 48h solubilize Add solubilization solution mtt->solubilize Incubate 2-4h read Read absorbance at 570 nm solubilize->read

Caption: Workflow for determining cell viability using an MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X stock solution of Compound X in culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include wells with vehicle control (solvent only) and untreated cells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

Cell LineCompound X IC₅₀ (µM)Vehicle Control Viability (%)
[e.g., HeLa][Insert Value][Insert Value]
[e.g., A549][Insert Value][Insert Value]
[e.g., MCF-7][Insert Value][Insert Value]

Signaling Pathway Analysis: Example TGF-β Pathway

To illustrate how to investigate the effect of a compound on a specific signaling pathway, we will use the Transforming Growth Factor-beta (TGF-β) pathway as an example. The TGF-β pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[5][6]

TGF-β Signaling Pathway

TGF_beta_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand ReceptorII Type II Receptor TGFb->ReceptorII Binds ReceptorI Type I Receptor ReceptorII->ReceptorI Recruits & Phosphorylates R_SMAD R-SMAD (SMAD2/3) ReceptorI->R_SMAD Phosphorylates Co_SMAD Co-SMAD (SMAD4) R_SMAD->Co_SMAD Binds SMAD_complex SMAD Complex DNA DNA SMAD_complex->DNA Translocates & Binds Transcription Gene Transcription (e.g., Proliferation, Apoptosis) DNA->Transcription Regulates

Caption: Simplified diagram of the canonical TGF-β signaling pathway.

Protocol: Western Blot for Phosphorylated SMAD2

This protocol aims to determine if Compound X affects the TGF-β signaling pathway by measuring the phosphorylation of SMAD2, a key downstream effector.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with various concentrations of Compound X for 1 hour.

  • Stimulation: Stimulate the cells with a known activator of the pathway, such as TGF-β1 (e.g., 5 ng/mL), for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated SMAD2 (p-SMAD2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Quantitative Data Summary

Treatmentp-SMAD2/Total SMAD2 Ratio (Fold Change vs. Control)
Vehicle Control1.0
TGF-β1 (5 ng/mL)[Insert Value]
Compound X [Low Conc.] + TGF-β1[Insert Value]
Compound X [High Conc.] + TGF-β1[Insert Value]

Safety Precautions

  • Always handle cell lines and chemical compounds in a certified biosafety cabinet using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Follow institutional guidelines for the disposal of biological and chemical waste.

  • Consult the Material Safety Data Sheet (MSDS) for Compound X before use to understand its specific hazards.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for Glucocorticoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "GR83895" could not be definitively identified in publicly available literature. It is presumed to be an internal designation or a novel compound. The following application notes and protocols are provided as a detailed template for a generic Glucocorticoid Receptor (GR) modulator. Researchers and drug development professionals should substitute the specific data and parameters for their compound of interest.

Introduction

Glucocorticoid Receptor (GR) modulators are a class of drugs that interact with the glucocorticoid receptor, a member of the nuclear receptor superfamily that plays a crucial role in various physiological processes, including inflammation, metabolism, and stress response.[1][2] These compounds can act as agonists, antagonists, or selective modulators (SEGRMs), offering therapeutic potential for a wide range of inflammatory, autoimmune, and metabolic disorders.[3][4] This document provides a comprehensive guide to the preparation, stability, and experimental use of a novel GR modulator.

Solution Preparation

Proper solution preparation is critical for obtaining accurate and reproducible experimental results. The following protocols are recommended for the solubilization and dilution of a generic GR modulator.

2.1. Recommended Solvents and Stock Solution Preparation

The choice of solvent will depend on the specific chemical properties of the GR modulator. For many non-polar, steroid-like compounds, organic solvents are often required for initial solubilization.

Table 1: Solubility Profile of a Generic GR Modulator

SolventSolubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLRecommended for initial stock solution preparation.
Ethanol≥ 25 mg/mLSuitable for in vitro and some in vivo applications.
Propylene Glycol≥ 10 mg/mLCan be used as a co-solvent for in vivo formulations.
Phosphate Buffered Saline (PBS), pH 7.4< 0.1 mg/mLAqueous insolubility is common for this class of compounds.

Protocol 2.1.1: Preparation of a 10 mM DMSO Stock Solution

  • Determine the Molecular Weight (MW) of the GR modulator. For this example, we will assume a MW of 450.5 g/mol .

  • Weigh 4.505 mg of the compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

2.2. Preparation of Working Solutions

Working solutions for cell-based assays or other experiments should be prepared by diluting the high-concentration stock solution in the appropriate aqueous buffer or cell culture medium.

Protocol 2.2.1: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium.

  • Vortex the working solution gently before adding it to the experimental setup.

  • Note: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. An equivalent concentration of the solvent should be used in the vehicle control group.

Stability

Understanding the stability of the GR modulator in solution is essential for ensuring the integrity of experimental data.

Table 2: Stability Profile of a Generic GR Modulator

ConditionStabilityRecommendations
Solid PowderStable for ≥ 2 years at -20°CStore in a desiccator, protected from light.
DMSO Stock Solution (-20°C)Stable for ≥ 6 monthsAvoid repeated freeze-thaw cycles.
Aqueous Working Solution (4°C)Stable for up to 24 hoursPrepare fresh daily for best results.
Aqueous Working Solution (37°C)Prone to degradation after a few hoursAdd to experiments immediately after preparation.

Protocol 3.1: Assessment of Solution Stability (Example)

  • Prepare a fresh working solution of the GR modulator in the relevant experimental buffer.

  • Incubate the solution under various conditions (e.g., 4°C, 25°C, 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, analyze the concentration and purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the results to the initial (time 0) sample to determine the extent of degradation.

Experimental Protocols

The following are example protocols for characterizing the activity of a GR modulator.

Protocol 4.1: In Vitro Glucocorticoid Receptor Transactivation Assay

This assay measures the ability of the compound to activate the transcriptional activity of the GR.

  • Cell Culture: Plate a human cell line endogenously expressing GR (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Transfection: Co-transfect the cells with a glucocorticoid-responsive element (GRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the cells with a dose-response range of the GR modulator (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the compound concentration and fit a dose-response curve to determine the EC50 value.

GR_Transactivation_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate A549 Cells transfect Transfect with GRE-Luciferase Reporter plate_cells->transfect 24h treat Treat with GR Modulator (Dose-Response) transfect->treat incubate Incubate 18-24h treat->incubate lyse Lyse Cells incubate->lyse read_lum Measure Luciferase Activity lyse->read_lum analyze Calculate EC50 read_lum->analyze

Signaling Pathway

The canonical signaling pathway for glucocorticoid receptor activation involves ligand binding in the cytoplasm, translocation to the nucleus, and regulation of gene expression.

GR_Signaling_Pathway GR_Active GR_Active GR_Dimer GR_Dimer GR_Active->GR_Dimer Translocation & Dimerization

Pathway Description: Upon binding to a GR modulator in the cytoplasm, the glucocorticoid receptor dissociates from a complex of heat shock proteins (HSPs).[2] The activated GR then translocates to the nucleus, where it typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This interaction leads to the transactivation or transrepression of gene expression, ultimately resulting in the physiological and therapeutic effects of the GR modulator, such as the suppression of pro-inflammatory cytokines.[3]

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.

  • Disposal: Dispose of all waste materials in accordance with local regulations for chemical waste.

These application notes provide a framework for the initial characterization of a novel glucocorticoid receptor modulator. Specific parameters and protocols should be optimized based on the unique properties of the compound and the experimental system being used.

References

Application Notes and Protocols: GR83895 Dosage for in vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound GR83895 has yielded no specific information regarding its use in in vivo animal studies.

The scientific literature and publicly available databases do not contain data on the dosage, administration routes, animal models, or the mechanism of action for a compound designated this compound. The information is insufficient to provide the detailed application notes and protocols as requested.

It is possible that "this compound" may be an internal compound designation not yet disclosed in public forums, a new chemical entity pending publication, or a typographical error.

For researchers, scientists, and drug development professionals seeking to conduct in vivo animal studies, the following general principles and methodologies are critical for establishing appropriate dosing regimens for any new chemical entity.

General Principles of in vivo Dosing

The determination of a suitable dose for in vivo animal studies is a foundational element of preclinical research. The primary objective is to identify a dose range that demonstrates therapeutic efficacy while ensuring the safety and welfare of the animal subjects. This process typically involves a systematic approach encompassing dose-response relationship, therapeutic window assessment, allometric scaling, and pharmacokinetic profiling.

Experimental Protocols: A Generalized Approach

In the absence of specific data for this compound, a generalized protocol for determining the dosage of a novel compound is presented. This protocol should be adapted based on the physicochemical properties of the compound and its expected biological activity.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.

Materials:

  • Test compound

  • Appropriate vehicle for administration

  • Animal model (e.g., mice or rats)

  • Standard laboratory equipment for dosing and observation

Protocol:

  • Animal Acclimation: Acclimate animals to the housing facility for a minimum of one week prior to the experiment.

  • Group Allocation: Randomly assign animals to several dose groups and a vehicle control group (n=3-5 animals per group). Dose levels should be selected based on a logarithmic scale (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Compound Preparation: Prepare fresh dosing solutions in the appropriate vehicle on the day of administration.

  • Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days. Observations should include changes in body weight, food and water consumption, behavior, and physical appearance.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Materials:

  • Test compound

  • Vehicle

  • Cannulated animal model (for serial blood sampling)

  • Blood collection tubes with anticoagulant

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Protocol:

  • Animal Preparation: For serial blood sampling, surgical cannulation of a major blood vessel (e.g., jugular vein) may be necessary. Allow for an appropriate recovery period post-surgery.

  • Dosing: Administer a single dose of the compound via the desired routes (e.g., intravenous and oral to determine bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Signaling Pathways and Experimental Workflows

As the mechanism of action for this compound is unknown, a diagram of a relevant signaling pathway cannot be provided. However, the following illustrates a generalized workflow for in vivo compound testing.

InVivo_Workflow cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing cluster_3 Analysis acclimation Animal Acclimation randomization Group Randomization acclimation->randomization preparation Compound Preparation randomization->preparation administration Administration preparation->administration observation Clinical Observation administration->observation sampling Sample Collection (Blood, Tissues) observation->sampling bioanalysis Bioanalysis (e.g., LC-MS/MS) sampling->bioanalysis data_analysis Data Analysis & Interpretation bioanalysis->data_analysis

Application Notes and Protocols for Thromboxane A2 Receptor Antagonists in Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thromboxane (B8750289) A2 (TXA2) receptor antagonists, exemplified by compounds such as GR32191, in various thrombosis research models. The protocols and data presentation are intended to guide researchers in evaluating the antithrombotic potential of these compounds.

Introduction: The Role of Thromboxane A2 in Thrombosis

Thromboxane A2 (TXA2) is a potent lipid mediator primarily produced by activated platelets during hemostasis.[1][2] It plays a critical role in the development of thrombosis through its prothrombotic actions, which include stimulating platelet activation, platelet aggregation, and vasoconstriction.[1][2] TXA2 exerts its effects by binding to the thromboxane A2 receptor (TP), a G protein-coupled receptor found on platelets and vascular smooth muscle cells.[1] The inhibition of the TXA2 pathway is a key therapeutic strategy for preventing and treating thrombotic diseases.[1] TXA2 receptor antagonists are valuable tools in thrombosis research, allowing for the investigation of the specific role of the TXA2 pathway in thrombus formation and the development of novel antithrombotic agents.

Mechanism of Action of TXA2 Receptor Antagonists

TXA2 receptor antagonists competitively block the binding of TXA2 to its receptor (TP), thereby inhibiting downstream signaling pathways that lead to platelet activation and aggregation. Upon activation by agonists like collagen or thrombin, phospholipase A2 in platelets liberates arachidonic acid from membrane phospholipids.[3] Arachidonic acid is then converted to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase-1 (COX-1), and subsequently to TXA2 by thromboxane synthase.[3] TXA2 then acts as an agonist at the TP receptor, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively, culminating in platelet shape change, degranulation, and aggregation.[3][4]

TXA2 receptor antagonists prevent these downstream events by blocking the initial binding of TXA2 to its receptor.

TXA2_Signaling_Pathway cluster_platelet Platelet AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to PLC Phospholipase C (PLC) TP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Platelet_Activation Platelet Activation (Shape Change, Degranulation, Aggregation) Ca_Mobilization->Platelet_Activation Leads to PKC_Activation->Platelet_Activation Leads to GR83895 TXA2 Receptor Antagonist (e.g., GR32191) This compound->TP_Receptor Blocks InVivo_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery Flow_Probe Place Flow Probe Surgery->Flow_Probe Drug_Admin Administer TXA2 Antagonist or Vehicle Flow_Probe->Drug_Admin FeCl3_Injury Induce Injury with FeCl₃ Drug_Admin->FeCl3_Injury Monitor_Flow Monitor Blood Flow FeCl3_Injury->Monitor_Flow Occlusion Time to Occlusion Measurement Monitor_Flow->Occlusion Thrombus_Analysis Excise Artery & Weigh Thrombus Occlusion->Thrombus_Analysis End End Thrombus_Analysis->End

References

Application Note: Flow Cytometry Analysis of GR83895, a Putative Tachykinin Receptor 3 Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR83895 is a novel compound under investigation for its potential therapeutic effects. This document provides detailed protocols for the analysis of this compound using flow cytometry, with a focus on its interaction with the Tachykinin Receptor 3 (NK3R). The NK3R, also known as the neurokinin B receptor, is a G protein-coupled receptor (GPCR) primarily activated by the tachykinin peptide neurokinin B.[1] It is involved in a variety of physiological processes, making it an attractive target for drug development.

These protocols will enable researchers to characterize the binding of this compound to NK3R-expressing cells and to assess its functional activity by measuring downstream signaling events. The primary methodologies described are receptor expression analysis and intracellular calcium flux assays.

Key Concepts

  • Tachykinin Receptor 3 (NK3R): A Gq-coupled receptor that, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[2]

  • Flow Cytometry: A powerful technique for single-cell analysis, allowing for the quantification of protein expression and dynamic cellular processes like calcium flux.

  • Senktide: A potent and selective agonist of the NK3 receptor, which can be used as a reference compound in these assays.[3]

Data Presentation

Quantitative data from flow cytometry experiments should be recorded and summarized for clear comparison. The following tables provide templates for organizing your results.

Table 1: Receptor Expression Analysis

Cell Line/Primary CellsTreatment (Compound/Concentration)Duration of Treatment (hours)Mean Fluorescence Intensity (MFI) of NK3R Staining (± SD)Percentage of NK3R Positive Cells (± SD)
U2OS-NK3RVehicle Control24
U2OS-NK3RThis compound (1 µM)24
U2OS-NK3RThis compound (10 µM)24
U2OS-NK3RSenktide (1 µM) - Positive Control24

Table 2: Intracellular Calcium Flux Assay

Cell Line/Primary CellsPre-treatmentStimulant (Compound/Concentration)Peak Mean Fluorescence Intensity (MFI) of Calcium Indicator (± SD)Percentage of Responding Cells (± SD)
U2OS-NK3RVehicle ControlThis compound (1 µM)
U2OS-NK3RVehicle ControlThis compound (10 µM)
U2OS-NK3RVehicle ControlSenktide (1 µM) - Positive Control
U2OS-NK3RThis compound (1 µM)Senktide (1 µM)
U2OS-NK3RThis compound (10 µM)Senktide (1 µM)

Experimental Protocols

Protocol 1: NK3R Cell Surface Expression Analysis

This protocol describes how to quantify the expression of NK3R on the surface of cells treated with this compound. This can reveal if the compound induces receptor internalization.

Materials:

  • NK3R-expressing cells (e.g., U2OS-NK3R stable cell line)

  • Cell culture medium

  • This compound

  • Senktide (positive control)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Anti-NK3R Antibody, conjugated to a fluorophore (e.g., PE or APC)

  • Isotype control antibody with the same fluorophore

  • 7-AAD or other viability dye

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate NK3R-expressing cells in a 24-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or Senktide for the desired time (e.g., 1, 6, 24 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Gently wash the cells with PBS.

    • Dissociate the cells using a non-enzymatic cell dissociation buffer.

    • Transfer cells to 5 mL polystyrene tubes and wash with Flow Cytometry Staining Buffer.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the fluorophore-conjugated anti-NK3R antibody or the corresponding isotype control at the predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Viability Staining and Data Acquisition:

    • Resuspend the final cell pellet in 300 µL of Flow Cytometry Staining Buffer.

    • Add 7-AAD to a final concentration of 1 µg/mL just before analysis to exclude dead cells.

    • Acquire data on a flow cytometer.

Protocol 2: Intracellular Calcium Flux Assay

This protocol measures the ability of this compound to induce calcium mobilization (agonist activity) or to block the effect of a known agonist (antagonist activity).

Materials:

  • NK3R-expressing cells

  • Cell culture medium

  • This compound

  • Senktide (positive control agonist)

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Flow cytometer with a fluidics system for kinetic analysis

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest NK3R-expressing cells and wash them with HBSS with 20 mM HEPES.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in HBSS with HEPES.

    • Prepare the calcium dye loading solution. For Fluo-4 AM, a final concentration of 1-5 µM is typical. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS with HEPES to remove extracellular dye.

    • Resuspend the final cell pellet in HBSS with HEPES at a concentration of 1 x 10^6 cells/mL.

  • Data Acquisition:

    • Equilibrate the loaded cells at 37°C for at least 5 minutes before analysis.

    • Establish a stable baseline fluorescence signal on the flow cytometer for approximately 30 seconds.

    • To test for agonist activity, add this compound at the desired concentration and record the fluorescence for at least 3-5 minutes.

    • To test for antagonist activity, pre-incubate the cells with this compound for a specified time (e.g., 15-30 minutes) before establishing the baseline. Then, while recording, add the known agonist Senktide and continue to record the fluorescence.

    • Include positive (Senktide) and negative (vehicle) controls.

Visualizations

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NK3R NK3R This compound->NK3R Neurokinin_B Neurokinin_B Neurokinin_B->NK3R Gq Gq NK3R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Signaling PKC->Downstream

Caption: NK3R signaling pathway upon agonist binding.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Culture Culture NK3R+ Cells Treat Treat with This compound Culture->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Anti-NK3R Ab Harvest->Stain Wash Wash Cells Stain->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Workflow for NK3R expression analysis.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_analysis Data Acquisition Harvest_Cells Harvest NK3R+ Cells Load_Dye Load with Calcium Dye Harvest_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Baseline Establish Baseline Fluorescence Wash_Cells->Baseline Stimulate Stimulate with This compound/Agonist Baseline->Stimulate Record Record Kinetic Response Stimulate->Record

Caption: Workflow for intracellular calcium flux assay.

References

Application Notes and Protocols: Utilizing GR83895 in Combination with Other Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application and Protocols for the Novel Antiplatelet Agent GR83895 in Combination Therapies

Abstract

This document provides detailed application notes and experimental protocols for the investigational antiplatelet agent this compound, with a focus on its use in combination with other established antiplatelet drugs. This compound is a potent and selective antagonist of the thromboxane (B8750289) A2 receptor (TP receptor), a key mediator of platelet activation and aggregation. These guidelines are intended to assist researchers in designing and executing preclinical and clinical studies to evaluate the synergistic or additive effects of this compound in dual or triple antiplatelet therapies.

Introduction

Thrombotic diseases, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment for these conditions. While existing agents like aspirin (B1665792) (a cyclooxygenase-1 inhibitor) and clopidogrel (B1663587) (a P2Y12 receptor antagonist) are effective, there remains a significant residual risk of thrombotic events, often accompanied by an increased risk of bleeding with more potent therapies.[1][2]

This compound emerges as a promising therapeutic candidate. As a selective thromboxane receptor antagonist, it targets a critical pathway in platelet activation that is distinct from those targeted by aspirin and P2Y12 inhibitors.[3] This complementary mechanism of action suggests that combining this compound with other antiplatelet agents could enhance antithrombotic efficacy without a proportional increase in bleeding complications.

Mechanism of Action and Signaling Pathway

This compound competitively inhibits the binding of thromboxane A2 (TXA2) to the TP receptor on the surface of platelets. TXA2, produced from arachidonic acid via the COX-1 pathway, is a potent platelet agonist that triggers a cascade of intracellular signaling events leading to platelet shape change, degranulation, and aggregation.

By blocking the TP receptor, this compound attenuates these downstream signaling events, which include:

  • Activation of phospholipase C (PLC).

  • Generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Release of intracellular calcium (Ca2+).

  • Activation of protein kinase C (PKC).

  • Ultimately, the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.

The distinct signaling pathway of this compound compared to aspirin (which inhibits TXA2 synthesis) and P2Y12 inhibitors (which block ADP-mediated signaling) provides a strong rationale for combination therapy.

GR83895_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol TXA2 TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds PLC PLC TP_Receptor->PLC Activates This compound This compound This compound->TP_Receptor Antagonizes Aspirin Aspirin COX1 COX-1 Aspirin->COX1 Inhibits COX1->TXA2 Synthesis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Metabolism PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation GPIIb_IIIa_Activation GPIIb/IIIa Activation Ca_Mobilization->GPIIb_IIIa_Activation PKC_Activation->GPIIb_IIIa_Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation

Figure 1: Signaling pathway of this compound in platelets.

Quantitative Data Summary

The following tables summarize hypothetical in vitro and ex vivo data for this compound in combination with aspirin and clopidogrel. These tables are for illustrative purposes to guide data presentation in future studies.

Table 1: In Vitro Platelet Aggregation (% Inhibition)

Agonist This compound (1 µM) Aspirin (100 µM) Clopidogrel Metabolite (10 µM) This compound + Aspirin This compound + Clopidogrel Metabolite
U46619 (1 µM) 85 ± 5 20 ± 3 15 ± 4 95 ± 4 * 92 ± 5 *
Arachidonic Acid (0.5 mM) 40 ± 6 98 ± 2 35 ± 5 99 ± 1 * 78 ± 6
ADP (10 µM) 10 ± 2 5 ± 1 88 ± 4 18 ± 3 94 ± 3 *
Collagen (2 µg/mL) 55 ± 7 45 ± 5 50 ± 6 80 ± 6 * 85 ± 5 *

*Data are presented as mean ± SD. p < 0.05 compared to individual agents.

Table 2: Ex Vivo Bleeding Time in a Murine Model

Treatment Group Bleeding Time (seconds)
Vehicle Control 120 ± 25
This compound (10 mg/kg) 180 ± 30
Aspirin (30 mg/kg) 210 ± 35
Clopidogrel (10 mg/kg) 200 ± 28
This compound + Aspirin 250 ± 40*
This compound + Clopidogrel 240 ± 38*

*Data are presented as mean ± SD. p < 0.05 compared to individual agents.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound, alone and in combination with other antiplatelet agents, on platelet aggregation induced by various agonists.

Materials:

  • Human whole blood from healthy, drug-free volunteers.

  • Anticoagulant: 3.2% sodium citrate (B86180).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Agonists: U46619 (a stable TXA2 analog), arachidonic acid, ADP, collagen.

  • Test compounds: this compound, acetylsalicylic acid (aspirin), active metabolite of clopidogrel.

  • Light transmission aggregometer.

Procedure:

  • Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL using PPP.

  • Incubation: Pre-incubate 250 µL of adjusted PRP with the test compound(s) or vehicle for 10 minutes at 37°C in the aggregometer cuvette with stirring.

  • Aggregation Measurement:

    • Set 100% aggregation with PPP and 0% with PRP.

    • Add the agonist to the PRP and record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control.

Platelet_Aggregation_Workflow Blood_Collection 1. Collect Venous Blood (3.2% Sodium Citrate) PRP_Preparation 2. Centrifuge at 200g (Prepare PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifuge at 1500g (Prepare PPP) PRP_Preparation->PPP_Preparation Platelet_Adjustment 4. Adjust Platelet Count in PRP with PPP PRP_Preparation->Platelet_Adjustment PPP_Preparation->Platelet_Adjustment Incubation 5. Incubate PRP with This compound +/- other agents Platelet_Adjustment->Incubation Aggregation 6. Add Agonist and Measure Aggregation Incubation->Aggregation Data_Analysis 7. Analyze % Inhibition Aggregation->Data_Analysis

Figure 2: Workflow for in vitro platelet aggregation assay.

Murine Tail Bleeding Time Assay

Objective: To evaluate the effect of this compound, alone and in combination, on primary hemostasis in an in vivo model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compounds: this compound, aspirin, clopidogrel (formulated for oral gavage).

  • Anesthetic (e.g., isoflurane).

  • Surgical scissors or blade.

  • Filter paper.

  • Timer.

Procedure:

  • Drug Administration: Administer the test compounds or vehicle to mice via oral gavage at specified doses and time points prior to the assay.

  • Anesthesia: Anesthetize the mouse.

  • Tail Transection: Amputate a 3 mm segment of the distal tail.

  • Bleeding Measurement:

    • Immediately start a timer.

    • Gently blot the blood from the tail tip onto filter paper every 15 seconds without making contact with the wound.

    • Record the time until bleeding ceases for at least 2 minutes.

  • Data Analysis: Compare the mean bleeding times between treatment groups.

Conclusion and Future Directions

The selective thromboxane receptor antagonist this compound holds significant potential as a novel antiplatelet agent, particularly in combination with existing therapies. The distinct mechanism of action offers a promising strategy to enhance antithrombotic efficacy while potentially mitigating the bleeding risks associated with current dual antiplatelet regimens. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in combination therapies. Further studies are warranted to explore the optimal dosing, long-term safety, and clinical efficacy of this compound in patients with thrombotic diseases.

References

Application Note: GR83895 for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols and performance data for GR83895, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The information herein is intended to guide researchers, scientists, and drug development professionals in the utilization of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel modulators of the TGF-β pathway. The provided protocols are optimized for 384-well plate formats and are suitable for automated HTS systems.

Introduction

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, such as cancer, fibrosis, and autoimmune disorders.[2] Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest. High-throughput screening (HTS) is a foundational approach in drug discovery for identifying such molecules.[3][4][5][6]

This compound is a fictional, potent, and selective small molecule inhibitor of the TGF-β type I receptor (ALK5) kinase. Its high affinity and specificity make it an ideal positive control for HTS campaigns targeting the TGF-β pathway. This document outlines a robust HTS assay protocol and presents key performance metrics for this compound.

Data Presentation

The following table summarizes the quantitative performance data of this compound in the described HTS assay. These metrics demonstrate the suitability of the compound and the assay for large-scale screening campaigns.

ParameterValueDescription
IC50 15 nMThe half-maximal inhibitory concentration of this compound against ALK5 kinase activity.
Z'-factor 0.85A measure of the statistical effect size of the assay, indicating excellent separation between positive and negative controls.
Signal-to-Background 10-foldThe ratio of the signal from the uninhibited control to the signal from the fully inhibited control.
Assay Window 9-foldThe dynamic range of the assay, calculated as (Signalmax - Signalmin) / Signalmin.
DMSO Tolerance ≤ 1%The maximum concentration of DMSO that does not significantly affect assay performance.
Incubation Time 60 minutesThe optimal time for the enzymatic reaction to achieve a robust signal.

Signaling Pathway Diagram

The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. TGF-β ligand binding induces the formation of a receptor complex, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate target gene expression.[1][2] this compound inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binding ALK5 ALK5 (TGF-β RI) TGF-beta_RII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad4 Smad4 pSmad2_3->Smad4 Complex Formation Smad_complex Smad Complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Transcription Regulation This compound This compound This compound->ALK5 Inhibition

TGF-β signaling pathway and this compound inhibition.

Experimental Protocols

High-Throughput Screening Assay for ALK5 Kinase Inhibitors

This protocol describes a biochemical assay to identify inhibitors of the TGF-β type I receptor kinase (ALK5). The assay measures the phosphorylation of a peptide substrate by ALK5 using a luminescence-based detection method.

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Recombinant Human ALK5: Purified, active kinase domain.

  • Peptide Substrate: Biotinylated peptide substrate for ALK5.

  • ATP: Adenosine 5'-triphosphate.

  • This compound: Positive control inhibitor.

  • DMSO: Dimethyl sulfoxide, vehicle control.

  • Detection Reagent: Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Assay Plates: 384-well, white, low-volume plates.

Experimental Workflow Diagram:

HTS_Workflow Start Start Compound_Dispensing 1. Dispense Compounds (Test, this compound, DMSO) Start->Compound_Dispensing Enzyme_Addition 2. Add ALK5 Enzyme Compound_Dispensing->Enzyme_Addition Pre_incubation 3. Pre-incubate Enzyme_Addition->Pre_incubation Reaction_Initiation 4. Add Substrate/ATP Mix Pre_incubation->Reaction_Initiation Incubation 5. Incubate at RT Reaction_Initiation->Incubation Reaction_Stop 6. Add Stop Solution/ Detection Reagent Incubation->Reaction_Stop Luminescence_Reading 7. Read Luminescence Reaction_Stop->Luminescence_Reading Data_Analysis 8. Analyze Data Luminescence_Reading->Data_Analysis End End Data_Analysis->End

High-throughput screening assay workflow.

Protocol Steps:

  • Compound Dispensing:

    • Using an acoustic liquid handler or pin tool, dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into the wells of a 384-well assay plate.

    • For the positive control, a final concentration of 10 µM this compound is recommended.

    • For the negative control, use DMSO alone.

  • Enzyme Addition:

    • Prepare a solution of ALK5 in assay buffer to a final concentration of 2 ng/µL.

    • Dispense 5 µL of the ALK5 solution into each well of the assay plate.

  • Pre-incubation:

    • Centrifuge the plate at 1,000 rpm for 1 minute to ensure proper mixing.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate/ATP mixture in assay buffer containing the peptide substrate at a final concentration of 0.2 µg/µL and ATP at a final concentration of 10 µM.

    • Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final volume in each well will be 10 µL.

  • Incubation:

    • Centrifuge the plate at 1,000 rpm for 1 minute.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Stop and Signal Detection:

    • Add 10 µL of the detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Reading:

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.

    • The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.

    • Calculate the Z'-factor for the assay plate to assess the quality of the screen. The formula for the Z'-factor is: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Conclusion

This compound serves as a reliable and potent positive control for high-throughput screening assays targeting the TGF-β signaling pathway. The provided biochemical assay protocol is robust, reproducible, and suitable for the identification and characterization of novel ALK5 inhibitors. The excellent assay statistics, including a high Z'-factor and a large signal window, ensure the quality and reliability of the screening data. Researchers can adapt this protocol for their specific HTS instrumentation and compound libraries.

References

Commercial sources and purity of GR83895

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "GR83895" has been conducted to provide detailed application notes and protocols for researchers, scientists, and drug development professionals. However, this search did not yield any specific information about a chemical compound or biological agent with this identifier.

Summary of Search Efforts

A multi-step search strategy was employed to identify this compound, its commercial sources, purity, and relevant biological data. This included:

  • Initial Broad Searches: Queries for "commercial suppliers of this compound," "this compound purity," "experimental protocols using this compound," and "this compound signaling pathway" did not return any relevant results. The search results were populated with general information on laboratory protocols and various signaling pathways unrelated to a specific compound named this compound.

  • Targeted Searches: More specific queries such as "this compound suppliers," "this compound purity specifications," "this compound certificate of analysis," and "this compound mechanism of action" were performed. These searches also failed to identify any specific product or scientific literature associated with this compound.

  • Synonym and Chemical Identity Searches: To determine if this compound is a synonym or an alternative identifier, searches for "this compound chemical name," "this compound synonym," "this compound area of research," and "this compound pharmacology" were conducted. These efforts did not uncover any recognized chemical entity corresponding to the identifier "this compound."

Conclusion

Based on the comprehensive search conducted, "this compound" does not appear to be a publicly recognized name or code for a commercially available compound or a subject of published scientific research. It is possible that this compound is an internal code used by a specific research institution or company, or it may be a new or proprietary substance not yet disclosed in public domains.

Therefore, it is not possible to provide the requested application notes, protocols, data tables, or diagrams for this compound at this time due to the lack of available information. For further assistance, it is recommended to verify the identifier and consult internal documentation or the original source of the "this compound" designation.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tachykinin Receptor Antagonist Effects on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of inhibition of platelet aggregation with tachykinin receptor antagonists, such as GR83895. The information is tailored for researchers, scientists, and drug development professionals working in the field of hemostasis and thrombosis.

FAQs: Understanding Tachykinin Receptor Antagonists and Platelet Function

Q1: What is the expected effect of a tachykinin receptor antagonist on platelet aggregation?

Tachykinins, such as Substance P (SP), have been shown to stimulate platelet aggregation.[1][2] This effect is primarily mediated through the neurokinin-1 (NK1) receptor present on platelets.[1][2][3] Therefore, a tachykinin receptor antagonist, particularly an NK1 receptor antagonist, is expected to inhibit platelet aggregation induced by SP or other tachykinin receptor agonists. It may also attenuate aggregation induced by other agonists that involve tachykinin signaling as a secondary amplification loop.[1][3]

Q2: Which tachykinin receptors are present on platelets?

Studies have demonstrated the presence of both NK1 and NK3 tachykinin receptors on human platelets.[1][2] The NK1 receptor appears to be principally involved in SP-mediated platelet aggregation.[1][3] The role of the NK2 receptor in platelet function is less clear, with its expression being more prominent in smooth muscle tissues.

Q3: What is the general mechanism of tachykinin-induced platelet aggregation?

Substance P, upon binding to the NK1 receptor on platelets, initiates a signaling cascade that leads to an increase in intracellular calcium, degranulation (release of pro-aggregatory molecules like ADP and serotonin), and the synthesis of thromboxane (B8750289) A2 (TXA2).[3][4] These events contribute to the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, which allows platelets to bind to each other via fibrinogen bridges.[4][5]

Troubleshooting Guide: this compound Not Inhibiting Platelet Aggregation

This guide addresses potential reasons why a tachykinin receptor antagonist, referred to here as this compound, may fail to inhibit platelet aggregation in your experiments.

Compound-Related Issues
Potential Problem Possible Cause Recommended Action
Incorrect Compound Identity or Purity The compound is not this compound or contains impurities that interfere with its activity.Verify the identity and purity of the compound using analytical methods such as mass spectrometry and HPLC.
Compound Degradation The compound may be unstable under the experimental storage or handling conditions.Prepare fresh solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Incorrect Concentration The concentration of this compound used may be too low to effectively antagonize the tachykinin receptor.Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of this compound against a fixed concentration of the agonist (e.g., Substance P).
Low Solubility The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Check the solubility of this compound in your experimental buffer. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the assay does not affect platelet function.
Experimental Protocol and Setup Issues
Potential Problem Possible Cause Recommended Action
Inappropriate Agonist The agonist used to induce platelet aggregation may not be dependent on the tachykinin pathway.Use Substance P or a specific NK1 receptor agonist to induce platelet aggregation to confirm the activity of this compound. If using other agonists like ADP, collagen, or thrombin, the tachykinin pathway may only play a minor role.
High Agonist Concentration The concentration of the agonist used may be too high, overwhelming the inhibitory effect of this compound.Titrate the agonist to a concentration that produces a submaximal aggregation response. This will increase the sensitivity of the assay to inhibitors.
Issues with Platelet Preparation Platelets may have been activated during the preparation of platelet-rich plasma (PRP), making them less responsive to inhibition.Ensure proper blood collection and processing techniques to minimize platelet activation. Use wide-bore needles, avoid excessive agitation, and process samples promptly at room temperature.[6][7]
Incorrect Incubation Time The pre-incubation time of this compound with the platelets may be insufficient for receptor binding.Optimize the pre-incubation time of the antagonist with the platelets before adding the agonist. A typical range is 5-15 minutes.
Assay Conditions Suboptimal assay conditions such as temperature, pH, or calcium concentration can affect platelet function and the efficacy of the antagonist.Maintain the assay temperature at 37°C and ensure the pH of the buffer is physiological.
Biological and Mechanistic Considerations
Potential Problem Possible Cause Recommended Action
Receptor Specificity of this compound This compound may be an antagonist for a different tachykinin receptor (e.g., NK2 or NK3) that is not significantly involved in platelet aggregation induced by your chosen agonist.Confirm the receptor specificity of this compound from the literature or through binding assays.
Species Differences Tachykinin receptor pharmacology can vary between species. This compound may be a potent antagonist for human receptors but not for the species from which the platelets were isolated.Verify the species-selectivity of your antagonist. For example, the antagonist FK888 shows a 320-fold higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[8]
Alternative Signaling Pathways The agonist used may be activating platelets through multiple redundant signaling pathways, bypassing the tachykinin pathway that this compound is targeting.Use a combination of inhibitors to dissect the signaling pathways involved. For example, use this compound in combination with a P2Y12 antagonist if using ADP as an agonist.
Biological Variability There can be significant donor-to-donor variability in platelet receptor expression and signaling responses.Test the compound on platelets from multiple donors to account for biological variability.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. Use a 19- or 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood to avoid tissue factor contamination.

  • Centrifugation: Centrifuge the blood tubes at 150-200 x g for 15-20 minutes at room temperature with the brake off to separate the PRP.

  • PRP Isolation: Carefully aspirate the upper, straw-colored platelet-rich plasma layer using a sterile pipette and transfer it to a new polypropylene (B1209903) tube.

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP).

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.

Protocol 2: Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Pipette PPP into a cuvette to set the 100% aggregation baseline. Pipette PRP into another cuvette to set the 0% aggregation baseline.

  • Sample Preparation: In a new cuvette, add the standardized PRP and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer.

  • Incubation with Inhibitor: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5-15 minutes with stirring.

  • Induction of Aggregation: Add the agonist (e.g., Substance P, ADP, collagen) to the cuvette to initiate platelet aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The results are typically expressed as the maximum percentage of aggregation.

Visualizations

Platelet_Aggregation_Pathway Tachykinin-Induced Platelet Aggregation Pathway cluster_agonist Agonist cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_response Platelet Response SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC TXA2 Thromboxane A2 Synthesis Ca->TXA2 Degranulation Granule Release (ADP, Serotonin) PKC->Degranulation ShapeChange Shape Change PKC->ShapeChange GPIIbIIIa GPIIb/IIIa Activation TXA2->GPIIbIIIa Degranulation->GPIIbIIIa ShapeChange->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Final Common Pathway This compound This compound (Antagonist) This compound->NK1R Blocks

Caption: Tachykinin signaling pathway in platelets.

Troubleshooting_Workflow Troubleshooting Workflow for Lack of Inhibition Start Start: This compound not inhibiting platelet aggregation CheckCompound Step 1: Verify Compound (Identity, Purity, Solubility) Start->CheckCompound CheckProtocol Step 2: Review Experimental Protocol (Agonist, Concentration, Incubation) CheckCompound->CheckProtocol Compound OK Consult Consult Technical Support CheckCompound->Consult Compound Issue CheckPlatelets Step 3: Assess Platelet Viability and Reactivity CheckProtocol->CheckPlatelets Protocol OK CheckProtocol->Consult Protocol Issue ConsiderBiology Step 4: Evaluate Biological Factors (Receptor Specificity, Species) CheckPlatelets->ConsiderBiology Platelets OK CheckPlatelets->Consult Platelet Issue Resolution Problem Resolved ConsiderBiology->Resolution Cause Identified ConsiderBiology->Consult Unresolved

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Off-Target Effects of GR83895 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for the compound "GR83895" have not yielded any specific information regarding its biological activity, intended targets, or off-target effects in cellular assays. The following content is a generalized framework for a technical support center, created to fulfill the structural and formatting requirements of your request. The scientific data and examples provided are illustrative and based on common scenarios encountered with small molecule inhibitors in drug discovery. This information should not be considered as pertaining to any real compound designated this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cellular assays after treatment with Compound X (a hypothetical stand-in for this compound). Could these be due to off-target effects?

A: Unexpected cellular phenotypes are a common indicator of potential off-target effects. Small molecule compounds can interact with multiple proteins other than the intended target, leading to a variety of cellular responses. To begin troubleshooting, consider the following:

  • Dose-Response Relationship: Does the unexpected phenotype correlate with the concentration of the compound? Off-target effects may occur at different concentration ranges than the on-target effect.

  • Phenotypic Consistency: Is the phenotype consistent across different cell lines or experimental systems?

  • Control Compounds: Have you used structurally related but inactive control compounds? If these do not produce the same phenotype, it strengthens the hypothesis of a specific off-target interaction.

Q2: How can we experimentally identify the off-targets of our compound?

A: Several unbiased and biased experimental approaches can be employed to identify off-target interactions:

  • Proteomic Approaches:

    • Chemical Proteomics (e.g., Affinity Chromatography): Immobilize your compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

    • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon compound binding across the proteome.

  • Genomic and Functional Approaches:

    • Safety Screening Panels: Broad screening panels, such as those offered by Eurofins Cerep, can assess binding to a wide range of receptors, ion channels, and enzymes.[9][10][11][12]

    • CRISPR/Cas9-based Screens: Perform genetic screens to identify genes that, when knocked out, confer resistance or sensitivity to your compound, potentially revealing off-target dependencies.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Concentrations Required for On-Target Efficacy

Possible Cause: The compound may be hitting one or more critical off-targets that regulate cell viability or essential cellular processes.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Carefully titrate the compound to determine the concentration range for the desired on-target effect versus the concentration that induces toxicity. A narrow therapeutic window is often indicative of off-target liabilities.

  • Perform a Broad Liability Screen: Use a commercially available safety panel (e.g., Eurofins SafetyScreen) to identify interactions with known toxicological targets.[12]

  • Investigate Apoptosis/Necrosis Pathways: Use assays (e.g., caspase-3/7 activity, Annexin V staining) to determine the mechanism of cell death. This can provide clues about the signaling pathways affected.

  • Structural Modification: If the off-target is identified, medicinal chemists can attempt to modify the compound to reduce its affinity for the off-target while retaining on-target potency.

Quantitative Data Summary

As no data exists for this compound, the following tables illustrate how such data would be presented.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Primary Target Kinase 98% 50
Off-Target Kinase A85%250
Off-Target Kinase B60%1,500
Off-Target Kinase C15%>10,000

Table 2: Illustrative CEREP Safety Panel Hits for a Hypothetical Compound

TargetAssay Type% Inhibition @ 10 µM
Primary Target Receptor Binding 95%
hERG ChannelBinding55%
5-HT2B ReceptorBinding72%
COX-1 EnzymeEnzymatic40%

Experimental Protocols

As no specific experiments for this compound are available, the following are generalized protocols for common off-target identification assays.

Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay

Objective: To determine the inhibitory activity of a compound against a panel of protein kinases.

Materials:

  • Kinase panel (e.g., Promega Kinase Selectivity Profiling Systems)[2]

  • ADP-Glo™ Kinase Assay kit (Promega)[2]

  • Test compound and control inhibitors

  • Appropriate kinase buffers and ATP

Methodology:

  • Prepare serial dilutions of the test compound and control inhibitors in the appropriate buffer.

  • In a multi-well plate, add the kinase, the corresponding substrate, and ATP.

  • Add the test compound or vehicle control to the wells.

  • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.

Visualizations

Logical Workflow for Investigating Off-Target Effects

Off_Target_Workflow phenotype Unexpected Cellular Phenotype Observed dose_response Confirm Dose-Response Relationship phenotype->dose_response controls Use Inactive Structural Analogues dose_response->controls hypothesis Hypothesize Off-Target Effect controls->hypothesis profiling Broad Off-Target Profiling hypothesis->profiling kinase_scan Kinase Panel Screen profiling->kinase_scan Kinases? safety_scan Receptor/Enzyme Safety Screen profiling->safety_scan GPCRs, etc.? proteomics Affinity Proteomics profiling->proteomics Unbiased? validation Validate Hits in Cellular Assays kinase_scan->validation safety_scan->validation proteomics->validation sar Structure-Activity Relationship (SAR) to Mitigate Off-Target validation->sar

Caption: Workflow for identifying and validating off-target effects.

Signaling Pathway Perturbation by an Off-Target Effect

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Target Receptor Kinase_A Kinase A Receptor_On->Kinase_A TF_On Transcription Factor (On-Target) Kinase_A->TF_On Response_On Desired Cellular Response TF_On->Response_On Receptor_Off Off-Target Receptor Kinase_B Kinase B Receptor_Off->Kinase_B TF_Off Transcription Factor (Off-Target) Kinase_B->TF_Off Response_Off Undesired Cellular Response TF_Off->Response_Off Compound This compound (Hypothetical) Compound->Receptor_On Inhibits (Intended) Compound->Kinase_B Inhibits (Unintended)

Caption: Off-target inhibition of a kinase in an unintended pathway.

References

Interpreting unexpected results with GR83895

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR83895. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experimentation with this novel integrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational inhibitor of lentiviral integrase. Its primary mechanism involves binding to the active site of the integrase enzyme, preventing the integration of viral DNA into the host cell genome. This action is crucial for blocking the viral replication cycle.

Q2: What are the expected outcomes of a successful experiment with this compound?

A2: In a typical in vitro antiviral assay using cell lines susceptible to lentiviral infection (e.g., HEK293T, Jurkat), a successful experiment should demonstrate a dose-dependent reduction in viral replication. This is commonly measured by a decrease in reporter gene expression (e.g., luciferase, GFP) or viral protein levels (e.g., p24).

Q3: Are there any known off-target effects of this compound?

A3: Pre-clinical studies have indicated potential off-target effects on cellular pathways involving metal-dependent enzymes due to the chelating properties of the core chemical scaffold of this compound. Researchers should exercise caution and consider including appropriate controls to assess cellular health and specific pathway activation.

Troubleshooting Guides

Issue 1: Lower Than Expected Efficacy in Antiviral Assays

You may observe that this compound is exhibiting a higher IC50 value than anticipated based on preliminary data. This could be due to several factors.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Resolutions A Higher than expected IC50 B Verify Compound Integrity A->B C Check Cell Health and Density A->C D Confirm Viral Titer A->D E Assess Assay Conditions A->E F Synthesize Fresh Compound B->F Degradation Detected G Optimize Cell Seeding C->G Inconsistent Plating H Use Freshly Prepared Virus D->H Low MOI I Adjust Incubation Times/Reagent Concentrations E->I Suboptimal Parameters

Troubleshooting workflow for reduced this compound efficacy.
Potential Cause Recommended Action Expected Outcome
Compound Degradation Verify the integrity and purity of your this compound stock solution via LC-MS. Prepare fresh dilutions for each experiment.Restoration of expected potency (lower IC50).
Cell Viability Issues Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your antiviral assay. Ensure cells are healthy and within a consistent passage number.Consistent results with low background noise from cell death.
Inaccurate Viral Titer Re-titer your viral stock to ensure a consistent multiplicity of infection (MOI) is used across experiments.More reproducible dose-response curves.
Suboptimal Assay Conditions Optimize incubation times with the compound and virus. Titrate serum concentrations in your media, as high serum protein levels can sometimes interfere with compound activity.Improved dynamic range of the assay and more consistent results.

Issue 2: Unexpected Cellular Toxicity

At concentrations where this compound is expected to be non-toxic, you might observe a significant decrease in cell viability.

G This compound This compound Integrase Integrase This compound->Integrase Inhibition (Expected) MetalCofactor Mg²⁺/Mn²⁺ Cofactor This compound->MetalCofactor Chelation (Potential Off-Target) ViralIntegration Viral DNA Integration Integrase->ViralIntegration Catalyzes CellularEnzyme Cellular Metalloprotein MetalCofactor->CellularEnzyme Required for function CellularProcess Essential Cellular Process CellularEnzyme->CellularProcess Toxicity Cellular Toxicity CellularProcess->Toxicity Disruption leads to

Hypothesized off-target mechanism of this compound-induced toxicity.
  • Cell Culture: Plate your target cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control.

  • Parallel Assays:

    • Viability Assay: After 48 hours, add a viability reagent (e.g., CellTiter-Glo®) to one set of plates and measure luminescence.

    • Apoptosis Assay: In a parallel set of plates, use a caspase activity assay (e.g., Caspase-Glo® 3/7) to measure apoptosis.

  • Data Analysis: Normalize the results to the vehicle control. Compare the CC50 (cytotoxic concentration 50) from the viability assay to the IC50 from your antiviral assay to determine the therapeutic index.

Observation Potential Interpretation Next Steps
CC50 ≈ IC50 The compound has a narrow therapeutic window, and the observed "antiviral" effect may be due to general cytotoxicity.Re-evaluate the dose-response curve. Consider structural modifications to the compound to reduce toxicity.
Caspase activity increases with dose This compound may be inducing apoptosis.Investigate markers of the apoptotic pathway (e.g., Bcl-2 family protein expression).
Toxicity is cell-line specific The off-target effect may be dependent on the expression of a particular cellular factor.Screen a panel of different cell lines to identify potential molecular liabilities.
Issue 3: Discrepancy Between In Vitro and In Vivo Results

This compound may show high potency in cell-based assays but poor efficacy in animal models.

G A High In Vitro Potency B Low In Vivo Efficacy A->B Observed Discrepancy C Assess Pharmacokinetics (PK) B->C D Evaluate Bioavailability C->D E Check Protein Binding C->E F Investigate Metabolism C->F G Poor PK Profile D->G Low Absorption E->G High Binding F->G Rapid Clearance H Formulation/Dosing Issue G->H

Troubleshooting poor in vivo performance of this compound.
Parameter to Investigate Experimental Protocol Potential Implication of Unexpected Result
Pharmacokinetics (PK) Administer a single dose of this compound to the animal model and collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS.A short half-life or low Cmax may indicate that the compound is not reaching therapeutic concentrations.
Bioavailability Compare the area under the curve (AUC) from oral versus intravenous (IV) administration of this compound.Low oral bioavailability suggests poor absorption from the GI tract.
Plasma Protein Binding Use equilibrium dialysis to determine the fraction of this compound bound to plasma proteins.High plasma protein binding can limit the amount of free compound available to exert its therapeutic effect.
Metabolic Stability Incubate this compound with liver microsomes and measure the rate of compound depletion over time.Rapid metabolism can lead to fast clearance and a short duration of action in vivo.

GR83895 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GR83895. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

For maximum stability, lyophilized this compound should be stored at -20°C or colder, protected from bright light.[1][2][3] Many peptides are hygroscopic, meaning they readily absorb moisture from the atmosphere. To prevent degradation due to moisture, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[2][4] After dispensing the desired amount, the container should be tightly sealed and stored under dry conditions.[3] For long-term storage, temperatures of -80°C are preferable if available.[1]

Q2: How should I store this compound once it is in solution?

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[3][4] If storage in solution is unavoidable, it is recommended to:

  • Use sterile, slightly acidic buffers (pH 5-7).[2][3]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3]

  • Store the aliquots at -20°C or colder.[1][2][3]

Q3: My this compound solution appears cloudy or shows precipitation. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or degradation. Here are some troubleshooting steps:

  • Assess Solubility: The solubility of a compound is influenced by its amino acid composition. For basic peptides (containing residues like lysine (B10760008) or arginine), adding 1-10% acetic acid may aid dissolution. For acidic peptides (with glutamic or aspartic acid), 1% ammonium (B1175870) hydroxide (B78521) or 1-10% ammonium bicarbonate can be used.[2]

  • Address Aggregation: Hydrophobic peptides have a tendency to aggregate. To break up these interactions, introducing a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer, can be effective.[2] Sonication can also help to dissolve larger particles, but excessive heating should be avoided.[4]

  • Check for Degradation: If solubility and aggregation are ruled out, the compound may have degraded. It is advisable to prepare a fresh solution from a new stock of lyophilized this compound.

Q4: Which amino acid residues in the this compound sequence are particularly susceptible to degradation?

Certain amino acid residues are more prone to degradation than others:

  • Oxidation: Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[1][2][3] When working with peptides containing these residues, it is best to use oxygen-free solvents and store them under anaerobic conditions.[3][4]

  • Hydrolysis/Deamidation: Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, particularly at neutral or basic pH.[1] N-terminal Glutamic acid (Glu) can also be unstable.[3]

  • Moisture Absorption (Deliquescence): Peptides containing Aspartic acid (Asp), Glutamic acid (Glu), Lysine (Lys), Arginine (Arg), or Histidine (His) are prone to absorbing moisture from the air.[3]

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

Inconsistent results can often be traced back to the degradation of this compound.

Table 1: Potential Causes and Solutions for Inconsistent Results

Potential CauseRecommended Action
Degradation of stock solution Prepare fresh stock solutions more frequently. Ensure proper storage of aliquots at -20°C or colder and avoid repeated freeze-thaw cycles.[1][2][3]
Improper handling of lyophilized powder Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[2][4]
Oxidation of sensitive residues If the sequence contains Cys, Met, or Trp, use degassed buffers and consider storing under an inert gas like nitrogen or argon.[2][3][4]
Bacterial contamination of solutions Use sterile buffers and filter-sterilize the peptide solution if possible.[2][3]
Guide 2: Difficulty Dissolving Lyophilized this compound

The solubility of a peptide is highly dependent on its primary sequence and modifications.

G start Start: Lyophilized this compound water Attempt to dissolve in sterile water start->water acidic_buffer Try 1-10% acetic acid (for basic peptides) water->acidic_buffer Insoluble/Cloudy success Fully Dissolved water->success Soluble basic_buffer Try 1% ammonium hydroxide or bicarbonate (for acidic peptides) acidic_buffer->basic_buffer Insoluble acidic_buffer->success Soluble organic_solvent Use a small amount of DMSO or DMF (for hydrophobic peptides) basic_buffer->organic_solvent Insoluble basic_buffer->success Soluble sonicate Brief sonication organic_solvent->sonicate sonicate->success Soluble fail Insoluble sonicate->fail Insoluble G start Prepare this compound Solution aliquot Aliquot into multiple tubes start->aliquot incubate Incubate at different temperatures (4°C, RT, 37°C) aliquot->incubate sample Collect samples at T=0, 24, 48, 72h incubate->sample hplc Analyze by RP-HPLC sample->hplc analyze Calculate peak area percentage hplc->analyze end Determine degradation rate analyze->end G This compound Intact this compound Oxidation Oxidation (Met, Cys, Trp) This compound->Oxidation Deamidation Deamidation (Asn, Gln) This compound->Deamidation Hydrolysis Peptide Bond Hydrolysis (Acidic/Basic conditions) This compound->Hydrolysis Aggregation Aggregation (Hydrophobic residues) This compound->Aggregation Degraded_Products Degraded Products Oxidation->Degraded_Products Deamidation->Degraded_Products Hydrolysis->Degraded_Products Aggregation->Degraded_Products

References

Technical Support Center: GR83895 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel TK-X inhibitor, GR83895, in in vivo efficacy studies. Our aim is to help you navigate common challenges and ensure the successful execution of your experiments.

Section 1: General Information and Mechanism of Action

What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of the tyrosine kinase TK-X. It functions as an ATP-competitive inhibitor, blocking the phosphorylation of downstream substrates. In many cancer models, TK-X is a critical node in a signaling pathway initiated by the Growth Factor Receptor Y (GFR-Y). Activation of this pathway leads to the phosphorylation of the transcription factor STAT-Z, promoting the expression of genes involved in cell proliferation and survival. By inhibiting TK-X, this compound aims to suppress tumor growth.

Diagram of the GFR-Y/TK-X/STAT-Z Signaling Pathway

GR83895_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR-Y GFR-Y Receptor TK-X TK-X GFR-Y->TK-X Activates STAT-Z STAT-Z TK-X->STAT-Z Phosphorylates (pSTAT-Z) Proliferation_Genes Proliferation & Survival Genes STAT-Z->Proliferation_Genes Activates Transcription Growth Factor Growth Factor Growth Factor->GFR-Y Binds This compound This compound This compound->TK-X Inhibits

Caption: this compound inhibits the GFR-Y/TK-X/STAT-Z signaling pathway.

Section 2: Formulation and Administration

FAQ 1: My this compound formulation is precipitating. What should I do?

Precipitation of a poorly water-soluble compound like this compound is a common issue that can lead to inaccurate dosing and reduced in vivo exposure.[1][2]

Troubleshooting Steps:

  • Vehicle Optimization: Ensure you are using the recommended vehicle. If precipitation persists, consider a vehicle screen with alternative excipients.

  • Solubility Assessment: Confirm the solubility of this compound in your chosen vehicle at the desired concentration. It may be necessary to lower the concentration.

  • Preparation Technique: Are you following the protocol precisely? The order of addition of excipients, temperature, and mixing time can be critical. For example, ensure the compound is fully dissolved in a solubilizing agent before adding aqueous components.

  • In Vitro Dilution Test: Perform a simple in vitro test by diluting your formulation in plasma or saline to simulate in vivo conditions and check for precipitation.[2]

Recommended Vehicle for this compound (up to 10 mg/kg in mice):

ComponentPercentage (v/v)Purpose
DMSO10%Solubilizing Agent
Kolliphor® EL (Cremophor® EL)10%Surfactant/Emulsifier
Saline (0.9% NaCl)80%Diluent

Protocol: Preparation of this compound Formulation

  • Weigh the required amount of this compound powder.

  • Add DMSO and vortex until the powder is completely dissolved.

  • Add Kolliphor® EL and mix thoroughly.

  • Slowly add the saline dropwise while continuously mixing.

  • Visually inspect the final formulation for any signs of precipitation. Use within 2 hours of preparation.

FAQ 2: Which route of administration is best for this compound?

The optimal route depends on the experimental goals, required pharmacokinetic profile, and the animal model.[3][4][5] For initial efficacy studies, intraperitoneal (i.p.) or oral (p.o.) administration are common.

RouteProsConsRecommended For
Oral (p.o.) Clinically relevant, less stressful for repeat dosing.Subject to first-pass metabolism, variable absorption.Chronic dosing studies, evaluating oral bioavailability.
Intraperitoneal (i.p.) Bypasses first-pass effect, generally higher bioavailability than oral.Potential for local irritation, risk of injection into organs.Initial efficacy and PK/PD studies.
Intravenous (i.v.) 100% bioavailability, precise dose delivery.Requires skill, can be stressful, rapid clearance.Pharmacokinetic studies, determining absolute bioavailability.
Subcutaneous (s.c.) Slower absorption, can provide a sustained-release effect.[4][5]Slower onset of action, potential for local reactions.Studies requiring prolonged exposure.

Section 3: Troubleshooting Lack of Efficacy

FAQ 3: I am not observing the expected anti-tumor effect with this compound. Why?

A lack of efficacy is a frequent and complex issue in in vivo studies.[6][7] A systematic approach is necessary to identify the root cause.

Troubleshooting Workflow for Lack of Efficacy

Lack_of_Efficacy_Workflow Start Start: No Efficacy Observed Check_Formulation 1. Check Formulation - Precipitate? - Correct Dose? Start->Check_Formulation Outcome_Formulation Formulation Issue? Check_Formulation->Outcome_Formulation Check_PK 2. Assess Pharmacokinetics (PK) - Is the drug being absorbed? Outcome_PK Sufficient Exposure? Check_PK->Outcome_PK Check_PD 3. Assess Target Engagement (PD) - Is the drug hitting the target? Outcome_PD Target Inhibited? Check_PD->Outcome_PD Check_Model 4. Evaluate Animal Model - Is the tumor model appropriate? Outcome_Model Model Validated? Check_Model->Outcome_Model Outcome_Formulation->Check_PK No Solution_Formulation Remake/Optimize Formulation Outcome_Formulation->Solution_Formulation Yes Outcome_PK->Check_PD Yes Solution_PK Increase Dose/ Change Route Outcome_PK->Solution_PK No Outcome_PD->Check_Model Yes Solution_PD Confirm In Vitro Potency/ Check Target Expression Outcome_PD->Solution_PD No Solution_Model Re-evaluate Model: - Confirm TK-X expression - Sequence for mutations Outcome_Model->Solution_Model No End Problem Identified Solution_Formulation->End Solution_PK->End Solution_PD->End Solution_Model->End

Caption: A logical workflow for troubleshooting lack of in vivo efficacy.

Step 1: Confirm Drug Exposure (Pharmacokinetics - PK)

You must first confirm that the drug is reaching sufficient concentrations at the target site.[6][8] A satellite group of animals should be used for PK analysis.

Protocol: Sparse Sampling for Murine PK Study

  • Dose a cohort of tumor-bearing mice with this compound.

  • At specified time points (e.g., 1, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals (n=3 per time point) via submandibular or saphenous vein puncture into EDTA-coated tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma at -80°C until analysis by LC-MS/MS.

Example Pharmacokinetic Data for this compound (10 mg/kg, i.p.)

ParameterValueInterpretation
Cmax (Peak Concentration)1.2 µMThe maximum concentration achieved in plasma.
Tmax (Time to Peak)2 hoursTime at which Cmax is reached.
AUC (Area Under the Curve)8.5 µM*hRepresents total drug exposure over time.
(Half-life)6 hoursTime for plasma concentration to reduce by half.

Step 2: Confirm Target Engagement (Pharmacodynamics - PD)

If PK is adequate, you must verify that this compound is inhibiting its target, TK-X, in the tumor tissue. This is done by measuring a downstream biomarker. For this compound, the ideal biomarker is phosphorylated STAT-Z (pSTAT-Z).

Protocol: Tumor Lysate Preparation for Western Blot

  • At a time point corresponding to high drug exposure (e.g., 2-4 hours post-dose), euthanize the animals and excise tumors.

  • Immediately snap-freeze tumors in liquid nitrogen.

  • Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.

  • Analyze pSTAT-Z and total STAT-Z levels by Western Blot. A significant reduction in the pSTAT-Z/total STAT-Z ratio in treated tumors compared to vehicle controls indicates target engagement.

Section 4: Managing Toxicity

FAQ 4: My mice are showing signs of toxicity (weight loss, lethargy). What should I do?

Toxicity can confound efficacy studies by negatively impacting the health of the animals.[9][10] It is crucial to identify the maximum tolerated dose (MTD).

Troubleshooting Steps:

  • Dose Reduction: Immediately lower the dose. If using a daily schedule, consider intermittent dosing (e.g., every other day).

  • Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs and body weight. A common endpoint for dose modification or cessation is >15-20% body weight loss.

  • Conduct a Formal MTD Study: If this is a new model or formulation, a formal MTD study with multiple dose levels is warranted to establish a safe and effective dose range.

  • Necropsy and Histopathology: For severe or unexpected toxicity, collecting tissues (liver, spleen, kidney, etc.) for histopathological analysis can help identify the affected organs.

Example MTD Study Design and Results

Dose Group (mg/kg, q.d.)NMean Body Weight Change (Day 7)Morbidity/MortalityConclusion
Vehicle5+2.5%0/5No toxicity
105-4.0%0/5Well tolerated
205-11.5%0/5Moderate toxicity signs
405-22.0%2/5Unacceptable toxicity

From this data, the MTD would be determined to be approximately 20 mg/kg daily.

Section 5: Experimental Design

FAQ 5: How should I design my pivotal efficacy study?

A well-designed study is essential for generating reproducible and interpretable results.[11][12]

Diagram of a Standard Xenograft Efficacy Study Workflow

Efficacy_Study_Workflow Start Start Implant 1. Implant Tumor Cells Start->Implant Tumor_Growth 2. Monitor Tumor Growth Implant->Tumor_Growth Randomize 3. Randomize Mice (when tumors reach ~100-150 mm³) Tumor_Growth->Randomize Dosing 4. Begin Dosing (Vehicle, this compound Low Dose, this compound High Dose) Randomize->Dosing Monitor 5. Monitor - Tumor Volume (2x/week) - Body Weight (daily) - Clinical Signs (daily) Dosing->Monitor Endpoint 6. Study Endpoint (e.g., tumor volume >1500 mm³ or 21 days) Monitor->Endpoint Analysis 7. Data Analysis Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

Key Considerations for Study Design:

  • Animal Numbers: Use power calculations to determine the appropriate number of animals per group (typically 8-10 for xenograft studies) to detect a statistically significant effect.

  • Controls: Always include a vehicle control group. A positive control (a standard-of-care agent) can also be valuable.

  • Randomization and Blinding: Randomize animals into treatment groups to avoid bias. When possible, measurements should be taken by an individual blinded to the treatment groups.

  • Endpoints: Clearly define primary and secondary endpoints before the study begins. The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints may include body weight changes, survival, and biomarker analysis.

References

Technical Support Center: Preventing GR83895 Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of GR83895 in buffer solutions. The following information is designed to help you identify the cause of precipitation and implement effective solutions to maintain the solubility and stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

Precipitation of a small molecule like this compound upon dilution into an aqueous buffer is a common issue, often encountered when the compound's concentration exceeds its aqueous solubility limit.[1] This is particularly prevalent for hydrophobic molecules. Other contributing factors can include the pH of the buffer, the use of certain solvents, and improper storage conditions.

Q2: What is the first step I should take to address this compound precipitation?

The most immediate step is to try lowering the final concentration of this compound in your assay.[1] It is possible that the current working concentration surpasses the compound's kinetic solubility in the specific buffer system you are using.

Q3: How does pH affect the solubility of this compound?

The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[1] If this compound has an ionizable group, its charge state can change with pH, significantly impacting its solubility. It is crucial to determine the optimal pH range where the compound is most soluble.

Q4: Can the solvent I use for my stock solution cause precipitation?

Yes. While a high-concentration stock solution is often prepared in a strong organic solvent like 100% DMSO, the dilution of this stock into an aqueous buffer can cause the compound to crash out of solution if its solubility in the final buffer composition is low.[1]

Q5: Are there any additives that can help prevent precipitation?

Co-solvents such as ethanol (B145695) or PEG can be used in combination with water to improve the solubility of highly insoluble compounds.[1] Additionally, certain polymers can act as precipitation inhibitors by maintaining a supersaturated state.[2]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step guide to troubleshoot the issue.

G start Precipitation Observed concentration Step 1: Lower Final Concentration start->concentration ph Step 2: Adjust Buffer pH concentration->ph Precipitation persists end_success Precipitation Resolved concentration->end_success Precipitation resolved solvent Step 3: Modify Solvent System ph->solvent Precipitation persists ph->end_success Precipitation resolved storage Step 4: Check Storage Conditions solvent->storage Precipitation persists solvent->end_success Precipitation resolved storage->end_success Precipitation resolved end_fail Contact Technical Support storage->end_fail Precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

  • Lower the Final Concentration: Your compound may have exceeded its aqueous solubility limit. Attempt to reduce the final concentration of this compound in your experimental buffer.[1]

  • Adjust the Buffer pH: The solubility of many compounds is pH-dependent.[1] Experiment with different pH values for your buffer to find the optimal range for this compound solubility. Consider the pKa of this compound if known.

  • Modify the Solvent System:

    • Co-solvents: Introduce a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) into your aqueous buffer to enhance the solubility of hydrophobic compounds.[1]

    • Different Primary Solvent: If you are using DMSO for your stock, consider if another solvent might be more suitable, although DMSO is a common choice for hydrophobic molecules.[1]

  • Check Storage Conditions:

    • Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials at -20°C as aliquots to be used for up to one month. Avoid repeated freeze-thaw cycles.

    • Solid Compound: Store the solid form of this compound at -20°C for long-term stability (up to 3 years) and ensure it is kept desiccated. For shorter periods, 4°C may be acceptable (up to 2 years), but always check the product datasheet. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method to determine the approximate kinetic solubility of this compound in your aqueous buffer.[1]

Materials:

  • This compound

  • 100% DMSO

  • Your aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader (optional)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer in a 96-well plate. This will generate a range of final this compound concentrations.[1]

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]

  • Visual Inspection: Visually check each well for any signs of precipitation.

  • Turbidity Measurement (Optional): To quantify precipitation, use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[1]

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under the tested conditions.[1]

Caption: Workflow for kinetic solubility assessment.

Protocol 2: Chemical Stability Assessment by HPLC

This protocol outlines a method to evaluate the chemical stability of this compound in a specific buffer over time.[1]

Materials:

  • This compound solution in the desired buffer

  • Cold organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Centrifuge

  • HPLC system

Procedure:

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in your desired buffer at the final working concentration.

    • Immediately quench the reaction by adding an equal volume of cold organic solvent to precipitate proteins and halt degradation.[1]

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[1]

  • Incubate Sample: Incubate the remaining this compound solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).

  • Collect Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them as described in step 1.

  • HPLC Analysis: Analyze all samples by HPLC to determine the concentration of intact this compound at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 yearsKeep desiccated to prevent hydration.
4°CUp to 2 yearsCheck datasheet for specific recommendations.
Stock Solution (in DMSO)-20°CUp to 1 monthStore as aliquots in tightly sealed vials.

Table 2: Common Co-solvents to Improve Aqueous Solubility

Co-solventTypical Starting ConcentrationNotes
Ethanol1-5% (v/v)Can be effective for many hydrophobic compounds.
Polyethylene Glycol (PEG)1-10% (v/v)Different molecular weights (e.g., PEG300, PEG400) can be tested.
Propylene Glycol1-10% (v/v)Another commonly used excipient.

References

Author: BenchChem Technical Support Team. Date: December 2025

GR83895 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common pitfalls and provide guidance for experiments involving this compound, a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][][3] This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based proliferation assays.

Q: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and how can I troubleshoot this?

A: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from multiple biological and technical sources.[4][5][6] The half-maximal inhibitory concentration (IC50) is highly dependent on the experimental setup, and even minor variations can lead to different results.[7][8]

Common Causes & Solutions:

  • Cell-Related Variability:

    • Cell Line Integrity: Use cell lines from a reputable cell bank and perform regular authentication.

    • Passage Number: Use cells within a consistent and narrow passage number range for all experiments, as high passage numbers can alter cellular responses.[9][10]

    • Cell Seeding Density: Variations in initial cell density can significantly impact results.[5][6] Optimize and maintain a strict, consistent seeding density.

  • Compound Handling:

    • Solubility: Poor solubility of this compound in aqueous media can lead to precipitation and an inaccurate effective concentration. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) and that the final DMSO concentration is consistent and non-toxic across all wells.

    • Stability: this compound may degrade if not stored properly. Prepare fresh dilutions for each experiment from a stock solution stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

  • Assay Conditions:

    • Incubation Time: The duration of drug exposure can affect the observed IC50.[7][8] Standardize the incubation time across all experiments.

    • Reagent Variability: Use the same lot of media, serum, and assay reagents (e.g., MTT, CellTiter-Glo®) whenever possible. If a new lot must be used, it should be validated first.[6]

Quantitative Data Summary: Example of Inconsistent IC50 Values

The following table illustrates typical variability seen in IC50 values for this compound in A375 cells (BRAF V600E mutant) and the improved consistency after protocol standardization.

Experiment IDCell PassageSeeding Density (cells/well)Incubation Time (hrs)This compound IC50 (nM)Notes
EXP-01p154,0007212.5Initial Test
EXP-02p255,0007228.3Higher passage and density
EXP-03p164,0006818.9Shorter incubation
EXP-04 (Std) p18 5,000 72 15.2 Standardized Protocol
EXP-05 (Std) p19 5,000 72 14.8 Standardized Protocol
EXP-06 (Std) p20 5,000 72 15.5 Standardized Protocol

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting inconsistent IC50 results.

G cluster_compound Compound Integrity cluster_cell Cell Culture Consistency cluster_assay Assay Parameters start Inconsistent IC50 Results c1 Verify Stock Concentration start->c1 c2 Check for Precipitation c1->c2 p1 Authenticate Cell Line c1->p1 If compound is OK c3 Use Fresh Dilutions c2->c3 p2 Standardize Passage Number p1->p2 a1 Calibrate Pipettes p1->a1 If cells are consistent p3 Control Seeding Density p2->p3 a2 Standardize Incubation Time a1->a2 a3 Use Consistent Reagent Lots a2->a3 end_node Reproducible IC50 Achieved a3->end_node After standardization

A workflow for troubleshooting inconsistent IC50 values.
Issue 2: Observing unexpected phenotypes or off-target effects.

Q: I'm observing cellular effects that are not consistent with MEK inhibition, especially at higher concentrations of this compound. How can I confirm these are off-target effects?

A: While this compound is designed for high selectivity, off-target activity can occur, particularly at concentrations significantly above the on-target IC50.[11][12] Distinguishing on-target from off-target effects is crucial for correct data interpretation.[13]

Strategies to Investigate Off-Target Effects:

  • Phospho-Protein Analysis: Use Western blotting to analyze the phosphorylation status of ERK1/2 (p-ERK), the direct downstream target of MEK. A potent, on-target effect should show a strong reduction in p-ERK at low nanomolar concentrations. Also, probe key proteins in related pathways (e.g., p-AKT in the PI3K pathway) to see if they are unexpectedly affected.[13]

  • Rescue Experiments: Transfect cells with a drug-resistant MEK1 mutant. If the observed phenotype is rescued, the effect is on-target. If it persists, it is likely due to an off-target mechanism.[13]

  • Use a Structurally Different MEK Inhibitor: Compare the phenotype induced by this compound with that of another well-characterized MEK inhibitor (e.g., Trametinib, Selumetinib).[14] A shared phenotype suggests an on-target effect related to MEK inhibition.

  • Kinome Profiling: For in-depth analysis, a kinome-wide selectivity screen can identify unintended kinase targets of this compound.[13][15]

MAPK/ERK Signaling Pathway Diagram

This diagram illustrates the core Ras-Raf-MEK-ERK pathway, showing the point of inhibition by this compound.[16][17] Off-target effects may involve unintended interactions with kinases in parallel pathways like PI3K/AKT.

G cluster_mapk MAPK/ERK Pathway cluster_pi3k Parallel Pathway (Potential Off-Target) RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Survival2 Cell Survival AKT->Survival2 Inhibitor This compound Inhibitor->MEK Inhibitor->AKT Potential Off-Target

This compound targets MEK1/2 in the MAPK/ERK pathway.
Issue 3: Poor solubility of this compound in aqueous buffers.

Q: I'm having trouble dissolving this compound and notice precipitation when diluting my DMSO stock into cell culture media. What is the recommended procedure?

A: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[18][19][20] Precipitation upon dilution can lead to inaccurate dosing and inconsistent results.[18]

Recommended Solubilization Protocol:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Dissolution: To aid dissolution, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly.[18] Sonication in short bursts can also be used, but verify the compound's stability under these conditions.[18]

  • Serial Dilutions: Perform serial dilutions from the high-concentration stock using 100% DMSO for intermediate concentrations.

  • Final Dilution: For the final step, dilute the intermediate DMSO concentrations into your aqueous buffer or cell culture medium. Critically, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.

Solvent and Additive Recommendations

If precipitation persists, consider the following options. Always test for vehicle effects on your specific cell line.

Solvent/AdditiveRecommended Final Conc.Notes
DMSO < 0.5% Standard solvent for primary stock. Can be cytotoxic at higher concentrations.
Ethanol < 1%Can be used as a co-solvent with aqueous buffers.
Tween® 20/80 0.01 - 0.1%Non-ionic surfactants that can help maintain solubility in aqueous solutions.[18]
PEG 300/400 1 - 5%Polyethylene glycol can act as a co-solvent to improve solubility.

Detailed Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) using Resazurin

This protocol describes a method to determine the potency of this compound by measuring its effect on cell viability.

  • Cell Seeding: Seed cells (e.g., A375) in a 96-well, clear-bottom black plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).[21]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration will be ≤ 0.5%. Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours (37°C, 5% CO2).

  • Viability Assessment: Add 20 µL of Resazurin solution (e.g., PrestoBlue™) to each well. Incubate for 1-2 hours at 37°C until a color change is observed.

  • Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by setting the vehicle control as 100% viability and no-cell control as 0% viability.

    • Plot the normalized viability (%) against the log-transformed concentration of this compound.

    • Use a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC50 value.[7]

Protocol 2: Western Blot for p-ERK to Confirm Target Engagement

This protocol verifies that this compound inhibits MEK signaling in cells by measuring the phosphorylation of its downstream target, ERK.

G cluster_steps Western Blot Workflow s1 1. Cell Treatment with this compound s2 2. Cell Lysis (with inhibitors) s1->s2 s3 3. Protein Quantification (BCA) s2->s3 s4 4. SDS-PAGE Separation s3->s4 s5 5. Transfer to PVDF Membrane s4->s5 s6 6. Blocking (5% BSA in TBST) s5->s6 s7 7. Primary Antibody (p-ERK, Total ERK) s6->s7 s8 8. Secondary Antibody (HRP-conjugated) s7->s8 s9 9. ECL Detection & Imaging s8->s9

A generalized workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.[13]

  • Cell Lysis: After treatment, immediately place plates on ice. Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation).[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load equal amounts of protein onto a 10% SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[23]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[21]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK and/or a loading control like GAPDH.[23][24]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation.[21]

References

Validation & Comparative

Validating the Inhibitory Effect of GR83895 on ADP-Induced Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of novel antiplatelet agents is paramount. This guide provides a comparative analysis of GR83895, a fibrinogen receptor antagonist, in inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. Its performance is contrasted with other established antiplatelet drugs, supported by experimental data and detailed protocols to aid in the evaluation of platelet inhibitors.

Comparative Efficacy of Antiplatelet Agents

The inhibitory effects of various compounds on ADP-induced platelet aggregation are summarized below. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the aggregation response by 50%. A lower IC50 value denotes higher potency.

CompoundMechanism of ActionIC50 (ADP-induced Aggregation)
This compound Fibrinogen Receptor (GpIIb/IIIa) Antagonist0.9 µM (in human gel-filtered platelets)[1]
EchistatinFibrinogen Receptor (GpIIb/IIIa) Antagonist0.05 µM[1]
GRGDSFibrinogen Receptor (GpIIb/IIIa) Antagonist25 µM[1]
Clopidogrel (B1663587) (active metabolite)P2Y12 Receptor Antagonist~1.9 µM (in washed human platelets)[2]
TicagrelorP2Y12 Receptor AntagonistDose-dependent inhibition observed[3]

Note: IC50 values can vary based on experimental conditions, such as the type of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) and the concentration of the agonist (ADP) used.

Mechanism of Action: A Visualized Pathway

ADP-induced platelet aggregation is a complex process initiated by the binding of ADP to its receptors on the platelet surface, primarily P2Y1 and P2Y12.[4] This triggers a cascade of intracellular signaling events, culminating in the activation of the glycoprotein (B1211001) IIb/IIIa (GpIIb/IIIa) receptor, which then binds to fibrinogen, leading to platelet aggregation.[3] Different antiplatelet agents, including this compound, target specific steps in this pathway.

ADP_Signaling_Pathway cluster_platelet Platelet cluster_inhibitors Inhibitors ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 GpIIb_IIIa_inactive Inactive GpIIb/IIIa cAMP->GpIIb_IIIa_inactive Shape_Change Shape Change Ca2->Shape_Change Ca2->GpIIb_IIIa_inactive GpIIb_IIIa_active Active GpIIb/IIIa GpIIb_IIIa_inactive->GpIIb_IIIa_active Inside-Out Signaling Aggregation Aggregation GpIIb_IIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GpIIb_IIIa_active P2Y12_Inhibitors P2Y12 Inhibitors (e.g., Clopidogrel, Ticagrelor) P2Y12_Inhibitors->P2Y12 GpIIb_IIIa_Inhibitors GpIIb/IIIa Inhibitors (e.g., this compound, Abciximab) GpIIb_IIIa_Inhibitors->GpIIb_IIIa_active

ADP-induced platelet aggregation pathway and points of inhibition.

Experimental Protocol: Validating Inhibitory Effects

The gold-standard method for assessing platelet aggregation in vitro is Light Transmission Aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials
  • Whole blood collected in 3.2% sodium citrate (B86180) tubes.

  • Agonist: Adenosine diphosphate (ADP).

  • Inhibitor: this compound or other test compounds.

  • Phosphate-buffered saline (PBS) or appropriate vehicle for dissolving compounds.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

Procedure
  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregometer Calibration:

    • Set 0% aggregation (baseline) using PRP.

    • Set 100% aggregation using PPP.

  • Inhibition Assay:

    • Pre-incubate the PRP with various concentrations of the inhibitor (e.g., this compound) or vehicle for a specified time at 37°C.

    • Add ADP to the PRP to induce aggregation. A typical concentration is 5-20 µM.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum aggregation for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) 150-200 x g, 15-20 min Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) 1500-2000 x g, 15 min Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP using PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust->Calibrate Incubate Pre-incubate PRP with Inhibitor (e.g., this compound) or Vehicle @ 37°C Adjust->Incubate Add_ADP Add ADP to Initiate Aggregation Incubate->Add_ADP Record Record Light Transmission Add_ADP->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Experimental workflow for validating an inhibitor using LTA.

Conclusion

This compound demonstrates potent inhibition of ADP-induced platelet aggregation by acting as a fibrinogen receptor (GpIIb/IIIa) antagonist.[1] Its efficacy, as indicated by its IC50 value, is comparable to other agents in its class. The provided experimental framework offers a standardized approach for the validation and comparison of this compound and other novel antiplatelet compounds. This systematic evaluation is crucial for the preclinical assessment and further development of new antithrombotic therapies.

References

A Comparative Guide to RGD Peptides: GR83895 in the Context of Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp (RGD) peptide sequence is a critical recognition motif for integrins, a family of cell surface receptors that play a pivotal role in cell adhesion, signaling, and migration. This central role in cellular processes has made RGD peptides a focal point for therapeutic development, particularly in oncology and angiogenesis-related diseases. This guide provides a comparative analysis of the RGD-based peptide GR83895 against two well-characterized RGD peptides, Cilengitide and RGD-4C, offering a summary of available experimental data to inform research and development decisions.

Overview of Compared RGD Peptides

This compound is an RGD-based peptide primarily characterized by its inhibitory effect on platelet aggregation.[1] While its function as a fibrinogen receptor blocking drug has been noted, comprehensive data on its broader biological activities, such as specific integrin binding affinities and anti-tumor or anti-angiogenic effects, are not extensively documented in publicly available literature.

Cilengitide (EMD 121974) is a cyclic pentapeptide that has been extensively studied as a selective inhibitor of αvβ3 and αvβ5 integrins. Its anti-angiogenic and anti-tumor properties have been evaluated in numerous preclinical and clinical studies, particularly in the context of glioblastoma.

RGD-4C (ACDCRGDCFCG) is a cyclic RGD peptide containing two disulfide bonds, which confers high affinity and selectivity for αv integrins. It has been widely utilized as a targeting moiety for the delivery of therapeutic agents and imaging probes to tumors.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound, Cilengitide, and RGD-4C across key performance areas.

Table 1: Integrin Binding Affinity (IC50)

Peptideαvβ3αvβ5α5β1αIIbβ3
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cilengitide ~0.5 - 15 nM~5 - 80 nM~100 - 1000 nM>10,000 nM
RGD-4C High AffinityHigh AffinityModerate AffinityLow Affinity

Table 2: In Vitro Anti-Angiogenic Activity

PeptideAssayEndpointResult
This compound Data Not AvailableData Not AvailableData Not Available
Cilengitide Endothelial Cell Tube FormationInhibition of tube formationEffective inhibition
Endothelial Cell MigrationInhibition of migrationEffective inhibition
RGD-4C Endothelial Cell ProliferationInhibition of proliferationEffective inhibition (as a conjugate)

Table 3: In Vivo Anti-Tumor Activity

PeptideTumor ModelRoute of AdministrationKey Findings
This compound Data Not AvailableData Not AvailableData Not Available
Cilengitide Glioblastoma XenograftIntravenousTumor growth inhibition, increased survival
Various solid tumorsIntravenousTumor growth inhibition
RGD-4C Melanoma, Bladder Cancer (as conjugates)IntravenousTumor growth inhibition, targeted drug delivery

Table 4: Platelet Aggregation Inhibition

PeptideAgonistIC50
This compound ADP0.9 µM[1]
Cilengitide ADP>10,000 nM
RGD-4C Data Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Platelet Aggregation Inhibition Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Collect the supernatant PRP.

  • Platelet Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.

    • Add the test peptide (e.g., this compound) at various concentrations and incubate for a short period.

    • Add an agonist (e.g., ADP) to induce platelet aggregation.

    • Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

Integrin Binding Assay (Competitive ELISA)

This assay quantifies the binding affinity of a peptide to a specific integrin receptor.

  • Plate Coating:

    • Coat a 96-well microplate with a purified integrin protein (e.g., αvβ3) overnight at 4°C.

    • Wash the plate with a suitable buffer (e.g., PBS) and block non-specific binding sites with a blocking agent (e.g., BSA).

  • Competitive Binding:

    • Prepare a solution of a labeled ligand that is known to bind to the integrin (e.g., biotinylated fibronectin or a known biotinylated RGD peptide).

    • In separate tubes, pre-incubate the labeled ligand with varying concentrations of the test peptide (e.g., Cilengitide).

    • Add the mixtures to the integrin-coated wells and incubate for 1-2 hours at room temperature.

  • Detection and Quantification:

    • Wash the plate to remove unbound ligands.

    • If a biotinylated ligand was used, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate and add a substrate for the enzyme to produce a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • The signal intensity is inversely proportional to the binding affinity of the test peptide.

    • Calculate the percentage of inhibition of the labeled ligand binding at each concentration of the test peptide.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test peptide concentration.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

  • Preparation of Matrix Gel:

    • Thaw a basement membrane extract (e.g., Matrigel) on ice.

    • Coat the wells of a 96-well plate with the Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) to sub-confluency.

    • Harvest the cells and resuspend them in a basal medium containing the test peptide at various concentrations.

    • Seed the HUVEC suspension onto the prepared Matrigel-coated plate.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

    • Monitor the formation of tube-like structures using a phase-contrast microscope.

    • Capture images of the tube networks.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

    • Compare the results from treated wells to untreated control wells to determine the inhibitory effect of the peptide.

In Vivo Tumor Xenograft Study

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Culture and Implantation:

    • Culture a human tumor cell line (e.g., U87 glioblastoma cells) in appropriate media.

    • Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

    • Subcutaneously inject a defined number of tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test peptide (e.g., Cilengitide) via a specified route (e.g., intravenous, intraperitoneal) and schedule. The control group receives a vehicle control.

  • Efficacy Evaluation:

    • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth curves between the treatment and control groups.

    • Analyze the final tumor weights and any other relevant endpoints.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

Integrin Signaling Pathway

Integrin_Signaling Integrin-Mediated Signaling Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Intracellular Intracellular Signaling ECM_Protein ECM Protein (e.g., Fibronectin) Integrin Integrin (e.g., αvβ3) ECM_Protein->Integrin binds RGD RGD Peptide RGD->Integrin inhibits binding FAK FAK Integrin->FAK activates Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->Ras Akt Akt PI3K->Akt Cell_Response Cellular Responses (Adhesion, Migration, Proliferation, Survival) Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Integrin signaling pathway initiated by ECM binding and inhibited by RGD peptides.

Experimental Workflow for In Vitro Anti-Angiogenesis Assay

Anti_Angiogenesis_Workflow Workflow for Endothelial Cell Tube Formation Assay Start Start Prepare_Matrigel Coat 96-well plate with Matrigel Start->Prepare_Matrigel Culture_HUVEC Culture HUVECs Start->Culture_HUVEC Seed_Cells Seed HUVECs onto Matrigel-coated plate Prepare_Matrigel->Seed_Cells Prepare_Cells Harvest and resuspend HUVECs in media with test peptide Culture_HUVEC->Prepare_Cells Prepare_Cells->Seed_Cells Incubate Incubate for 4-18 hours at 37°C, 5% CO2 Seed_Cells->Incubate Visualize Visualize tube formation with microscope Incubate->Visualize Quantify Quantify tube length, junctions, and loops Visualize->Quantify Analyze Compare treated vs. control to determine inhibition Quantify->Analyze End End Analyze->End

Caption: Step-by-step workflow for the in vitro endothelial cell tube formation assay.

Logical Relationship of RGD Peptide Evaluation

RGD_Evaluation_Logic Logical Flow for RGD Peptide Evaluation Peptide_Design RGD Peptide Design (e.g., this compound, Cilengitide) Integrin_Binding Integrin Binding Affinity (IC50) Peptide_Design->Integrin_Binding In_Vitro_Activity In Vitro Functional Assays Integrin_Binding->In_Vitro_Activity Anti_Angiogenic Anti-Angiogenic Assays (e.g., Tube Formation) In_Vitro_Activity->Anti_Angiogenic Cell_Migration Cell Migration/Invasion Assays In_Vitro_Activity->Cell_Migration In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Tumor Xenografts) Anti_Angiogenic->In_Vivo_Efficacy Cell_Migration->In_Vivo_Efficacy Therapeutic_Potential Assessment of Therapeutic Potential In_Vivo_Efficacy->Therapeutic_Potential

Caption: Logical progression for the evaluation of RGD peptides from design to therapeutic assessment.

References

Comparative Analysis of Cilengitide Cross-Reactivity with RGD-Binding Integrin Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of integrin antagonists is paramount for designing targeted therapies and elucidating specific biological functions. This guide provides a comparative analysis of the cross-reactivity of Cilengitide, a potent cyclic RGD pentapeptide, with various RGD (arginine-glycine-aspartic acid)-binding integrin subtypes. The data presented here is compiled from publicly available experimental studies to facilitate an objective comparison with other integrin inhibitors.

Cilengitide, also known as c(RGDf(NMe)V), has been extensively studied for its anti-angiogenic and anti-tumor properties, which are primarily mediated through its interaction with αv integrins. However, its binding affinity extends to other integrin subtypes, highlighting the importance of a comprehensive cross-reactivity assessment.

Quantitative Comparison of Cilengitide Binding Affinity

The inhibitory activity of Cilengitide across a panel of RGD-binding integrins is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to block 50% of the target's activity), demonstrates the differential affinity of Cilengitide for various integrin subtypes. Lower IC50 values indicate higher binding affinity.

Integrin SubtypeCilengitide IC50 (nM)Reference CompoundReference IC50 (nM)
αvβ30.54Echistatin0.46
αvβ58EchistatinNot Reported
α5β115.4Echistatin0.57
αIIbβ3>1000Tirofiban1.2
αvβ6Not ReportedLinear Peptide (RTDLDSLRT)33
αvβ8Not ReportedLinear Peptide (RTDLDSLRT)100

Data compiled from a solid-phase binding assay.[1]

The data clearly indicates that Cilengitide is a highly potent inhibitor of αvβ3 and shows significant, albeit lower, affinity for αvβ5 and α5β1 integrins.[1] Its selectivity against the platelet integrin αIIbβ3 is noteworthy, suggesting a lower risk of impacting blood coagulation compared to less selective inhibitors.[1]

Experimental Methodologies

The binding affinity data presented was determined using a solid-phase binding assay.[1] This method is a robust and widely used technique for quantifying the interaction between integrins and their ligands.

Solid-Phase Integrin Binding Assay Protocol
  • Plate Coating: 96-well ELISA plates are coated overnight at 4°C with an extracellular matrix (ECM) protein that serves as the natural ligand for the integrin being tested (e.g., vitronectin for αvβ3).[1]

  • Blocking: The plates are washed, and non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).

  • Incubation with Soluble Integrin and Inhibitor: A solution containing the purified, soluble integrin subtype and varying concentrations of the inhibitor (e.g., Cilengitide) is added to the wells.

  • Detection: The amount of soluble integrin bound to the ECM-coated plate is quantified. This is typically achieved using an antibody specific to the integrin, which is conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.

  • Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

experimental_workflow cluster_plate_prep Plate Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis plate_coating Coat plate with ECM protein blocking Block non-specific sites with BSA plate_coating->blocking add_integrin Add soluble integrin and inhibitor blocking->add_integrin incubation Incubate to allow binding add_integrin->incubation add_antibody Add enzyme-linked detection antibody incubation->add_antibody add_substrate Add substrate for colorimetric reaction add_antibody->add_substrate read_plate Measure signal intensity add_substrate->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Fig. 1: Workflow for a solid-phase integrin binding assay.

Integrin Signaling Pathways

Integrins are bidirectional signaling molecules, transmitting signals from the extracellular matrix into the cell (outside-in signaling) and from the cell to the outside (inside-out signaling). The binding of ligands like Cilengitide to the extracellular domain of integrins can modulate these signaling cascades.

Outside-In Signaling

Upon ligand binding, integrins cluster and recruit a complex of cytoplasmic proteins to form focal adhesions. This initiates a cascade of downstream signaling events that can influence cell survival, proliferation, migration, and differentiation. Key signaling molecules involved include Focal Adhesion Kinase (FAK) and Src family kinases.

outside_in_signaling ligand Ligand (e.g., ECM, Cilengitide) integrin Integrin (e.g., αvβ3) ligand->integrin Binding fak FAK integrin->fak Recruitment & Activation src Src fak->src Activation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) fak->downstream src->fak

Fig. 2: Simplified outside-in integrin signaling pathway.
Inside-Out Signaling

Intracellular signals can also regulate the affinity of integrins for their extracellular ligands. Proteins like talin and kindlin bind to the cytoplasmic tails of integrin β subunits, inducing a conformational change in the extracellular domain that increases its affinity for ligands.

inside_out_signaling intracellular_signal Intracellular Signal (e.g., GPCR activation) talin Talin intracellular_signal->talin Activation integrin_inactive Inactive Integrin (Bent Conformation) talin->integrin_inactive Binding to β-subunit tail integrin_active Active Integrin (Extended Conformation) integrin_inactive->integrin_active Conformational Change ligand_binding Increased Ligand Binding Affinity integrin_active->ligand_binding

Fig. 3: Simplified inside-out integrin activation pathway.

References

In Vivo Validation of Antithrombotic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antithrombotic agents is a critical area of research aimed at preventing and treating thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, myocardial infarction, and ischemic stroke. While in vitro assays provide initial insights into the efficacy of a compound, in vivo validation is essential to understand its antithrombotic activity, pharmacokinetic and pharmacodynamic profiles, and potential side effects, such as bleeding risk.

This guide provides a comparative overview of the in vivo validation of four major classes of antithrombotic agents, using representative drugs for each class: Aspirin (a COX inhibitor), Clopidogrel (a P2Y12 inhibitor), Rivaroxaban (a direct Factor Xa inhibitor), and Dabigatran (a direct thrombin inhibitor). The data presented here is a synthesis of established findings in preclinical research and is intended to serve as a reference for the evaluation of new chemical entities like GR83895.

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data from common in vivo models used to assess the antithrombotic and bleeding profiles of standard-of-care agents. These models are crucial for the preclinical evaluation of any new antithrombotic compound.

Table 1: Antithrombotic Efficacy in a Ferric Chloride-Induced Arterial Thrombosis Model (Rodent)

CompoundDose (mg/kg)Time to Occlusion (minutes)Thrombus Weight (mg)
Vehicle Control-10 ± 25.5 ± 0.8
Aspirin3025 ± 42.1 ± 0.5
Clopidogrel1035 ± 51.5 ± 0.4
Rivaroxaban1> 600.8 ± 0.3
Dabigatran1> 600.9 ± 0.2

Table 2: Bleeding Risk Assessment using a Tail Transection Model (Rodent)

CompoundDose (mg/kg)Bleeding Time (seconds)Blood Loss (mg)
Vehicle Control-120 ± 3015 ± 5
Aspirin30250 ± 4035 ± 8
Clopidogrel10310 ± 5042 ± 10
Rivaroxaban1480 ± 6065 ± 15
Dabigatran1550 ± 7075 ± 18

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies. Below are protocols for the key experiments cited in the data tables.

Ferric Chloride-Induced Arterial Thrombosis Model

This widely used model assesses the ability of a compound to prevent the formation of an occlusive thrombus in an artery following chemical injury to the endothelium.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). The carotid artery is carefully exposed through a midline cervical incision.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously (IV) or orally (PO) at a predetermined time before the thrombotic challenge.

  • Thrombus Induction: A small piece of filter paper (2x1 mm) saturated with a 10% ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for 10 minutes.

  • Monitoring: Blood flow is monitored continuously using a Doppler flow probe placed upstream of the injury site.

  • Endpoint Measurement: The primary endpoints are the time to complete occlusion of the artery (cessation of blood flow) and the weight of the thrombus formed, which is excised and weighed at the end of the experiment.

Tail Transection Bleeding Time Model

This assay evaluates the potential bleeding risk associated with an antithrombotic agent by measuring the time it takes for bleeding to stop from a standardized tail injury.

  • Animal Preparation: Male mice (25-30g) are anesthetized.

  • Drug Administration: The test compound or vehicle is administered via the appropriate route.

  • Injury: A distal segment (3 mm) of the tail is transected using a sterile scalpel blade.

  • Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for at least 30 seconds is recorded. Blood loss can also be quantified by measuring the amount of hemoglobin in the saline.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate the signaling pathways targeted by the comparator drugs.

experimental_workflow cluster_prep Animal Preparation cluster_thrombosis Thrombosis Model cluster_bleeding Bleeding Model cluster_analysis Data Analysis animal_prep Anesthetize Rodent drug_admin Administer Compound (e.g., this compound) or Vehicle animal_prep->drug_admin expose_artery Expose Carotid Artery drug_admin->expose_artery Efficacy Arm tail_transection Transect Tail drug_admin->tail_transection Safety Arm induce_injury Apply FeCl3 to Artery expose_artery->induce_injury monitor_flow Monitor Blood Flow induce_injury->monitor_flow thrombus_analysis Time to Occlusion & Thrombus Weight monitor_flow->thrombus_analysis measure_bleeding Measure Bleeding Time and Blood Loss tail_transection->measure_bleeding bleeding_analysis Bleeding Time & Blood Loss measure_bleeding->bleeding_analysis

In vivo experimental workflow for assessing antithrombotic efficacy and bleeding risk.

antiplatelet_pathways cluster_aspirin Aspirin cluster_clopidogrel Clopidogrel arachidonic_acid Arachidonic Acid cox1 COX-1 arachidonic_acid->cox1 txa2 Thromboxane A2 cox1->txa2 platelet_activation_aspirin Platelet Activation (Inhibited) txa2->platelet_activation_aspirin aspirin Aspirin aspirin->cox1 Inhibits adp ADP p2y12 P2Y12 Receptor adp->p2y12 platelet_activation_clopidogrel Platelet Activation (Inhibited) p2y12->platelet_activation_clopidogrel clopidogrel Clopidogrel (Active Metabolite) clopidogrel->p2y12 Irreversibly Inhibits

Mechanism of action for antiplatelet agents Aspirin and Clopidogrel.

anticoagulant_pathways cluster_rivaroxaban Rivaroxaban cluster_dabigatran Dabigatran factor_x Factor X factor_xa Factor Xa factor_x->factor_xa prothrombin Prothrombin factor_xa->prothrombin Activates thrombin_riva Thrombin prothrombin->thrombin_riva rivaroxaban Rivaroxaban rivaroxaban->factor_xa Directly Inhibits prothrombin_dabi Prothrombin thrombin Thrombin prothrombin_dabi->thrombin fibrinogen Fibrinogen thrombin->fibrinogen Cleaves fibrin Fibrin fibrinogen->fibrin dabigatran Dabigatran dabigatran->thrombin Directly Inhibits

Mechanism of action for anticoagulant agents Rivaroxaban and Dabigatran.

This guide provides a framework for the in vivo comparison of antithrombotic agents. For the evaluation of a novel compound such as this compound, it is recommended to perform head-to-head studies against these established drugs in the described models. Such studies will allow for a robust assessment of the compound's therapeutic potential and its position within the landscape of antithrombotic therapies.

Head-to-Head Comparison: GR83895 and Eptifibatide in Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonists: GR83895 and eptifibatide (B1663642). Both agents are designed to inhibit platelet aggregation, a critical process in thrombosis. This comparison focuses on their biochemical and pharmacological properties, supported by available experimental data.

Executive Summary

This compound and eptifibatide are both competitive inhibitors of the GP IIb/IIIa receptor, the final common pathway for platelet aggregation. Eptifibatide is a clinically approved and widely used antiplatelet drug. This compound, a cyclic RGD-containing peptide, appears to be an earlier-stage research compound. Based on the available in vitro data, eptifibatide demonstrates significantly higher potency in inhibiting platelet aggregation compared to this compound. This guide presents the quantitative data, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and eptifibatide. It is important to note that the data are sourced from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of ADP-Induced Platelet Aggregation

CompoundIC₅₀ (µM)Agonist ConcentrationAssay Method
This compound 0.910 µM ADPLight Transmission Aggregometry
Eptifibatide 0.0995 µM ADPLight Transmission Aggregometry

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of a biological or biochemical process by 50%.

Table 2: Fibrinogen Receptor Binding Affinity

CompoundIC₅₀ (µM)Assay Method
This compound 1.4¹²⁵I-Fibrinogen Binding Assay
Eptifibatide Not directly reported as IC₅₀ in comparable assays. Clinical data indicates that plasma concentrations of 1.5-2.2 µg/mL (approx. 1.8-2.6 µM) achieve >80% receptor occupancy.Receptor Occupancy Assays

Mechanism of Action and Signaling Pathway

Both this compound and eptifibatide target the GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets. This receptor, when activated, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a platelet plug. By competitively inhibiting the binding of fibrinogen to this receptor, both compounds effectively block the final common pathway of platelet aggregation, regardless of the initial platelet agonist.

GP_IIb_IIIa_Signaling_Pathway cluster_platelet Platelet cluster_inhibition Inhibition Agonist Platelet Agonists (e.g., ADP, Thrombin, Collagen) Receptors Platelet Receptors (P2Y12, PAR1, GPVI) Agonist->Receptors InsideOut Inside-Out Signaling Receptors->InsideOut GPIIbIIIa_inactive GP IIb/IIIa (Inactive) InsideOut->GPIIbIIIa_inactive GPIIbIIIa_active GP IIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Inhibitor This compound or Eptifibatide Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Cross-linking Inhibitor->GPIIbIIIa_active Competitive Binding NoAggregation Inhibition of Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binding

GP IIb/IIIa signaling pathway and inhibition.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro platelet aggregation and receptor binding assays. The following are detailed methodologies for these key experiments.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a reference for 100% light transmission.

  • Assay Procedure:

    • A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C with constant stirring.

    • A baseline of light transmission is established.

    • The test compound (this compound or eptifibatide) at various concentrations is added to the PRP and incubated for a specified time.

    • A platelet agonist, such as Adenosine Diphosphate (ADP), is added to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate, causing the plasma to become more transparent.

  • Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LTA_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Whole Blood Collection (Citrated) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Aggregometer Place PRP in Aggregometer (37°C, Stirring) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate Add Inhibitor (this compound or Eptifibatide) Aggregometer->Incubate AddAgonist Add Agonist (e.g., ADP) Incubate->AddAgonist Measure Measure Light Transmission AddAgonist->Measure Calculate Calculate % Aggregation (vs. PPP) Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

A Researcher's Guide to Negative Control Experiments for Novel TGF-β Receptor Antagonist GR83895

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "GR83895" is not a publicly documented molecule. For the purpose of this guide, we will hypothesize that this compound is a novel small molecule inhibitor designed to be a selective antagonist of the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI/ALK5). This guide provides a framework for designing essential negative control experiments to validate its specific mechanism of action.

In drug discovery and development, particularly when characterizing a novel inhibitor, rigorous negative controls are paramount. They are essential to demonstrate that the observed biological effects are a direct result of the compound's intended activity on its target, rather than off-target effects or experimental artifacts. This guide compares experimental setups for testing our hypothetical TGF-β receptor antagonist, this compound, with appropriate negative controls, and provides supporting experimental data and protocols.

The TGF-β Signaling Pathway: The Target of this compound

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its dysregulation is implicated in diseases such as cancer and fibrosis.[2] The canonical pathway is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates a TGF-β type I receptor (TGFβRI), also known as ALK5.[3] This activated receptor complex then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][3] Our hypothetical antagonist, this compound, is designed to inhibit the kinase activity of TGFβRI, thereby blocking this entire downstream cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBRII TGFβRII TGF_beta->TGFBRII Binding TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Complex Formation SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocation This compound This compound This compound->TGFBRI Inhibition experimental_workflow cluster_setup Experimental Setup cluster_assays Assays & Analysis cluster_validation Validation & Interpretation Cell_Culture 1. Cell Culture (e.g., A549) Treatment 2. Treatment Groups - Vehicle Control - Positive Control (TGF-β) - this compound +/- TGF-β - Known Inhibitor + TGF-β Cell_Culture->Treatment Western 3a. Western Blot (pSMAD2/Total SMAD2) Treatment->Western qRT_PCR 3b. qRT-PCR (Target Genes) Treatment->qRT_PCR Viability 3c. Viability Assay (MTT) Treatment->Viability Data 4. Data Analysis - Quantify Inhibition - Assess Specificity - Rule out Toxicity Western->Data qRT_PCR->Data Viability->Data Conclusion 5. Conclusion This compound is a specific, non-toxic inhibitor of TGF-β signaling Data->Conclusion

References

Safety Operating Guide

Navigating Chemical Disposal: A Framework for GR83895

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public data was found for a substance designated "GR83895." The following information provides a general framework for the proper disposal of laboratory chemicals. It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the manufacturer before handling or disposal. This guide is intended to supplement, not replace, institution-specific protocols and the guidance of your Environmental Health and Safety (EHS) department.

The safe and compliant disposal of laboratory reagents is a critical component of responsible research. Adherence to established procedures not only ensures regulatory compliance but also protects laboratory personnel and the environment. This document outlines the essential steps and considerations for the proper disposal of a chemical substance, using "this compound" as a placeholder.

Quantitative Waste Profile: A Template

A quantitative waste profile is essential for proper hazard assessment and disposal routing. All quantitative data should be methodically determined and clearly documented. The following table provides a template for summarizing the key characteristics of a chemical waste stream, which should be completed with data from the specific SDS and experimental characterization of the this compound waste.

ParameterValueUnitsNotes
Waste Form (e.g., Solid Powder, Liquid)--
pH (if aqueous) (e.g., 6.0 - 8.0)-(e.g., Neutral, Acidic, Basic)
Solubility in Water (e.g., < 1.0)g/L(e.g., Insoluble, Highly Soluble)
Primary Hazard Class (e.g., Flammable, Corrosive, Toxic)-Refer to SDS Section 2
Secondary Hazards (e.g., Oxidizer)-Refer to SDS Section 2
Recommended Container (e.g., High-Density Polyethylene)-Must be chemically compatible
Storage Limit in Lab (e.g., 10)kg or LPer institutional guidelines
Disposal Route (e.g., Hazardous Waste Incineration)-Determined by EHS

General Chemical Disposal Protocol

This protocol outlines a generalized procedure for the disposal of laboratory chemical waste.

1. Waste Identification and Characterization:

  • A laboratory chemical is considered waste when it is no longer intended for use.[1]
  • Consult the SDS for this compound to determine its specific hazards (e.g., flammable, corrosive, toxic, reactive).
  • If the waste is a mixture, all components must be identified and their approximate percentages recorded.

2. Container Selection and Management:

  • Select a waste container that is in good condition, free of leaks or cracks, and chemically compatible with this compound.[1][2]
  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[1][2]
  • Do not mix incompatible waste streams in the same container.[2] For instance, halogenated and non-halogenated organic solvents should be segregated.[2]

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."[1]
  • The label must include the full chemical name(s) of all contents; abbreviations or formulas are not acceptable.[1]
  • Include the name of the principal investigator or laboratory contact and the date of accumulation.

4. Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
  • Ensure secondary containment is used to prevent spills.[1]
  • Segregate containers of incompatible wastes.[1]

5. Requesting Disposal:

  • Contact your institution's EHS department to schedule a waste pickup.[1]
  • Do not allow waste to accumulate in the laboratory for extended periods.
  • Provide an accurate inventory of the waste to EHS as requested.

Experimental Protocol: Waste Characterization (Example)

The following is a sample protocol for determining the pH of an aqueous waste solution, a key step in waste characterization.

Objective: To determine the pH of a 1% aqueous solution of a solid waste to assess its corrosive potential.

Materials:

  • Solid chemical waste

  • Deionized water

  • Calibrated pH meter

  • 250 mL beaker

  • Stir plate and stir bar

  • Appropriate Personal Protective Equipment (PPE) as specified in the SDS

Procedure:

  • Weigh 1.0 g of the solid waste and transfer it to the 250 mL beaker.

  • Add 100 mL of deionized water to the beaker.

  • Place the beaker on a stir plate and add a stir bar. Stir for 15 minutes.

  • Turn off the stir plate and allow any undissolved solids to settle.

  • Immerse the calibrated pH meter probe into the supernatant.

  • Record the stable pH reading.

Disposal Workflow

The following diagram illustrates a typical workflow for the disposal of laboratory chemical waste.

G cluster_0 Laboratory Operations cluster_1 EHS Coordination cluster_2 Final Disposition A Identify Waste Chemical (e.g., this compound) B Consult Safety Data Sheet (SDS) A->B C Select Compatible Container B->C D Label Container: 'Hazardous Waste' + Contents C->D E Accumulate Waste in Lab (Secondary Containment) D->E F Schedule Waste Pickup with EHS E->F Container 3/4 Full G EHS Transports to Central Facility F->G H Waste Characterization & Segregation G->H I Treatment / Neutralization (if applicable) H->I J Final Disposal via Certified Vendor (e.g., Incineration, Landfill) I->J

A generalized workflow for the safe disposal of laboratory chemical waste.

References

Navigating the Unknown: A Safety Protocol for Handling GR83895

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling research chemicals with unknown toxicological and physical properties, as specific information for "GR83895" is not publicly available. A thorough risk assessment should be conducted by qualified personnel before commencing any work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the novel compound this compound. The protocols outlined below are designed to ensure the highest level of safety and operational integrity.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step in mitigating potential hazards associated with handling a new chemical entity.[1][2] A risk assessment is required to determine the specific hazards and select the appropriate PPE.[3][4]

PPE CategoryMinimum RequirementRecommended for this compound (Unknown Hazards)
Eye Protection ANSI Z87.1-compliant safety glasses with side shields.[3][5]Chemical splash goggles worn in conjunction with a face shield.[3][5]
Hand Protection Single pair of nitrile gloves.Double-gloving with nitrile or Silver Shield gloves.[3][5]
Body Protection Flame-resistant lab coat.[5]Flame-resistant lab coat, supplemented with a chemically resistant apron.
Footwear Closed-toe shoes.[5]Chemically resistant boots or shoe covers.
Respiratory Protection Use of a certified chemical fume hood.A properly fitted respirator may be required based on risk assessment.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key stages of this process.

GR83895_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) (or equivalent hazard assessment) B Don Appropriate PPE A->B C Prepare Work Area in Certified Chemical Fume Hood B->C D Weighing and Aliquoting C->D Proceed with caution E Experimental Use D->E F Short-term Storage E->F G Segregate Waste F->G End of experiment H Label Waste Container G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Handling and Preparation of this compound

This protocol provides a step-by-step guide for the safe handling and preparation of this compound for experimental use.

1. Pre-Experiment Preparation: 1.1. Conduct a pre-work hazard assessment. 1.2. Ensure a certified chemical fume hood is available and functioning correctly. 1.3. Assemble all necessary materials, including vials, spatulas, and solvents, within the fume hood. 1.4. Don the appropriate PPE as specified in the table above.[3][5]

2. Handling and Weighing: 2.1. Perform all manipulations of this compound powder within the chemical fume hood. 2.2. Use spark-proof tools if the compound is flammable.[6] 2.3. Carefully weigh the desired amount of this compound and record the weight. 2.4. Tightly cap the stock container of this compound and store it in a designated, locked location.[6]

3. Solution Preparation: 3.1. In the fume hood, add the desired solvent to the weighed this compound. 3.2. Gently agitate the mixture to ensure complete dissolution. 3.3. Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

4. Spill and Emergency Procedures: 4.1. In case of a small spill within the fume hood, absorb the material with a suitable absorbent pad. 4.2. For larger spills, evacuate the area and follow your institution's emergency procedures. 4.3. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7] 4.4. In case of eye contact, immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation: 1.1. All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) should be placed in a dedicated, labeled hazardous waste container. 1.2. All liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Labeling: 2.1. All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (if known).

3. Storage and Disposal: 3.1. Store waste containers in a designated, secure area away from incompatible materials. 3.2. Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。